ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE
Description
The exact mass of the compound 2-Cyclopentene-1-acetic acid, ethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 2-cyclopent-2-en-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-9(10)7-8-5-3-4-6-8/h3,5,8H,2,4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEPHOITVJAVVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90884856 | |
| Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15848-49-4 | |
| Record name | Ethyl 2-cyclopentene-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15848-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015848494 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Cyclopentene-1-acetic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl cyclopent-2-en-1-ylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
chemical and physical properties of ethyl 2-(cyclopent-2-en-1-yl)acetate
An In-depth Technical Guide to Ethyl 2-(cyclopent-2-en-1-yl)acetate
Introduction
Ethyl 2-(cyclopent-2-en-1-yl)acetate, with the CAS Number 15848-49-4, is a versatile organic compound recognized for its unique structural and reactive properties.[1] Its molecular architecture, featuring a reactive cyclopentene ring coupled with an ethyl ester functional group, establishes it as a valuable intermediate in a multitude of synthetic applications.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, spectroscopic profile, reactivity, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development. The compound's utility spans from the synthesis of complex biologically active molecules and pharmaceuticals to the creation of fragrances and specialty polymers.[1][2]
Physicochemical and Structural Properties
Ethyl 2-(cyclopent-2-en-1-yl)acetate is a clear, colorless liquid with a characteristic odor.[1][2] Its bifunctional nature, containing both an alkene and an ester, dictates its physical properties and chemical behavior. The cyclopentene ring introduces a degree of torsional strain, which can enhance its reactivity in reactions such as cycloadditions or hydrogenations.[3]
Data Summary
The key physical and chemical properties of ethyl 2-(cyclopent-2-en-1-yl)acetate are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| IUPAC Name | ethyl 2-cyclopent-2-en-1-ylacetate | [2][4] |
| Synonyms | Sultanene, 2-Cyclopentene-1-acetic acid, ethyl ester | [1][4] |
| CAS Number | 15848-49-4 | [1][5] |
| Molecular Formula | C₉H₁₄O₂ | [1][2][5] |
| Molecular Weight | 154.21 g/mol | [2][5] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 196 - 197 °C (lit.) | [1] |
| 85 - 86 °C @ 15 Torr | [2] | |
| Refractive Index | n20/D 1.443 - 1.453 | [1] |
| Purity | 95 - 100% (GC) | [1] |
| Storage Conditions | Store at 0 - 8 °C | [1] |
Structural Isomerism and Stereochemistry
Ethyl 2-(cyclopent-2-en-1-yl)acetate possesses a chiral center at the C1 position of the cyclopentene ring, where the acetate group is attached. This gives rise to the possibility of enantiomers. Furthermore, positional isomers can exist by altering the location of the double bond within the cyclopentene ring (e.g., to cyclopent-1-en-1-yl or cyclopent-3-en-1-yl), which would result in distinct molecules with different reactivity profiles.[2]
Synthesis Methodologies
The synthesis of ethyl 2-(cyclopent-2-en-1-yl)acetate can be achieved through several routes. The choice of method often depends on the desired scale, purity requirements, and available starting materials.
Method 1: Acid-Catalyzed Esterification
The most direct and common laboratory-scale synthesis involves the Fischer esterification of 2-cyclopentene-1-acetic acid with ethanol.[2] This reaction is catalyzed by a strong acid, typically sulfuric acid, and is driven to completion by removing the water formed during the reaction, often by azeotropic distillation or by using an excess of the alcohol reactant.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 2-cyclopentene-1-acetic acid (1.0 eq), absolute ethanol (10-20 eq, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Reflux: Heat the mixture to reflux (approximately 78 °C). The water produced during the reaction will be collected in the Dean-Stark trap.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting carboxylic acid is consumed (typically 6-8 hours).[3]
-
Workup: Cool the reaction mixture to room temperature. Neutralize the excess acid by carefully adding a saturated solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by vacuum distillation to yield pure ethyl 2-(cyclopent-2-en-1-yl)acetate.[3]
Caption: Workflow for Acid-Catalyzed Esterification Synthesis.
Method 2: Industrial "One-Pot" Synthesis
For larger-scale production, a more efficient multi-step, "one-pot" synthesis starting from diethyl adipate has been developed.[3] This method is advantageous due to its high efficiency, reduced waste, and suitability for industrial scale-up.[3][6]
-
Cyclization: In a suitable reactor purged with nitrogen, react diethyl adipate with metallic sodium in toluene under reflux to form a cyclized intermediate.
-
Substitution: Cool the mixture and add ethyl chloroacetate while maintaining the temperature below 100 °C to introduce the acetate moiety.
-
Hydrolysis & Decarboxylation: Perform an acidic hydrolysis and decarboxylation by adding hydrochloric acid and refluxing the mixture for several hours.
-
Esterification: Without purification, directly esterify the crude acid product with ethanol in the presence of a sulfuric acid catalyst under reflux.
-
Workup and Purification: After the reaction is complete, perform an extraction with ethyl acetate. Wash the organic phase sequentially with brine and sodium bicarbonate solutions. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The final product is purified by vacuum distillation, yielding approximately 60% of the pure ester.[3]
Caption: Industrial "One-Pot" Synthesis Workflow.
Spectroscopic Profile
Structural elucidation and confirmation of ethyl 2-(cyclopent-2-en-1-yl)acetate are typically performed using a combination of spectroscopic techniques.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. A characteristic signal for the ester carbonyl carbon is expected to appear in the downfield region of 170-185 ppm.[2] The olefinic carbons of the cyclopentene ring would also show distinct signals, typically between 120-140 ppm.
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Mass Spectrometry (MS): Mass spectrometric analysis is crucial for confirming the molecular weight. The molecular ion peak (M+) is observed at an m/z of 154, corresponding to the molecular formula C₉H₁₄O₂.[2] Fragmentation patterns typically follow ester cleavage pathways, providing further structural information.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. A strong absorption band corresponding to the C=O stretch of the ester group is expected around 1735 cm⁻¹. Additionally, C-O stretching bands will be present in the fingerprint region.
Spectral data for this compound is available in public databases such as PubChem for reference.[4]
Chemical Reactivity
The presence of both a double bond and an ester group makes ethyl 2-(cyclopent-2-en-1-yl)acetate a versatile substrate for various chemical transformations.[2]
-
Oxidation: The allylic position and the double bond can be targeted by various oxidizing agents. For instance, oxidation can yield 2-cyclopentene-1-acetic acid.[2]
-
Reduction: The ester functionality can be reduced to a primary alcohol, forming 2-cyclopentene-1-ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).[2] The double bond can also be reduced via catalytic hydrogenation.
-
Nucleophilic Substitution: The ester group is susceptible to nucleophilic attack. Reactions with nucleophiles such as amines or other alcohols under acidic or basic conditions can lead to the formation of various amides or transesterified products.[2]
-
Cycloaddition Reactions: The double bond within the cyclopentene ring can participate in cycloaddition reactions, such as Diels-Alder reactions, making it a useful building block for constructing more complex cyclic systems.[1]
Caption: Key Reactivity Pathways of the Target Compound.
Applications in Drug Development and Industry
The unique chemical properties of ethyl 2-(cyclopent-2-en-1-yl)acetate make it a valuable precursor in several fields.
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Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure is a scaffold used in the preparation of nucleoside analogues with pyrimidine and purine heterobases, which are investigated for potential therapeutic activities.[2]
-
Biologically Active Compounds: The hydroxycyclopentenone moiety, which can be derived from this compound, is a common feature in many natural and bioactive products.[2] This makes it a target for researchers developing new biologically active agents.
-
Flavor and Fragrance Industry: Like many esters, it possesses a distinct aroma, leading to its use as a fragrance component in perfumes and personal care products, and as a flavoring agent in food products.[1]
-
Polymer Chemistry: The compound is used in the synthesis of novel electron-donating polymers, such as poly(2-(cyclopent-2-enyl)aniline), which have potential applications in materials science.[2]
-
Agrochemicals: It is also utilized in the formulation of agrochemicals, contributing to the development of effective and potentially safer pesticides and herbicides.[1]
Safety and Handling
Ethyl 2-(cyclopent-2-en-1-yl)acetate is classified as a combustible liquid and causes skin irritation.[4] It may also cause serious eye irritation and respiratory irritation.[4]
-
GHS Pictogram: GHS07 (Irritant)
-
Signal Word: Warning
-
Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Store the compound in a cool, dry place, away from ignition sources, as recommended at 0 - 8 °C.[1]
References
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PubChem - NIH. Ethyl cyclopentylacetate | C9H16O2 | CID 247667. [Link]
-
AA Blocks. 15848-49-4 | MFCD24107295 | Ethyl 2-(cyclopent-2-en-1-yl)acetate. [Link]
-
ScienceLab.com. (2005, October 10). Ethyl acetate MSDS. [Link]
-
PubChem - NIH. 2-Cyclopentene-1-acetic acid, ethyl ester | C9H14O2 | CID 10877336. [Link]
- Google Patents.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 [smolecule.com]
- 3. ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 | Benchchem [benchchem.com]
- 4. 2-Cyclopentene-1-acetic acid, ethyl ester | C9H14O2 | CID 10877336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cymitquimica.com [cymitquimica.com]
- 6. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
Ethyl 2-(cyclopent-2-en-1-yl)acetate: Mechanistic Pathways and Applications in Advanced Organic Synthesis
Executive Summary
Ethyl 2-(cyclopent-2-en-1-yl)acetate (CAS 15848-49-4), commercially known in the fragrance industry as Sultanene, is a highly versatile bifunctional organic scaffold[1]. Characterized by a cyclopentene ring appended to an ethyl ester side chain, this molecule presents two distinct orthogonal reactivity centers: the acidic alpha-protons of the ester and the electron-rich endocyclic double bond[2]. This whitepaper provides an in-depth technical analysis of its mechanism of action in organic synthesis, detailing its utility in the development of nucleoside analogues, bioactive cyclopentenone derivatives, and advanced polymeric materials[2].
Structural and Physicochemical Profiling
The synthetic utility of ethyl 2-(cyclopent-2-en-1-yl)acetate is fundamentally tied to its structural properties. The cyclopentene ring introduces torsional strain due to its non-aromatic, conjugated double bond, which significantly enhances its participation in cycloaddition, epoxidation, and hydrogenation reactions[3]. Meanwhile, the ethyl ester group contributes to lipophilicity and provides a handle for nucleophilic acyl substitution or enolate chemistry[3].
Table 1: Quantitative Physicochemical Data
| Property | Value | Clinical/Synthetic Relevance |
| IUPAC Name | Ethyl 2-(cyclopent-2-en-1-yl)acetate | Standardized nomenclature for structural indexing[2]. |
| CAS Number | 15848-49-4 | Primary identifier for regulatory and sourcing[4]. |
| Molecular Formula | C9H14O2 | Indicates a degree of unsaturation of 3[4]. |
| Molecular Weight | 154.21 g/mol | Optimal low-molecular-weight building block[5]. |
| Boiling Point | 196 - 197 °C | Allows for purification via vacuum distillation[1]. |
| Appearance | Clear, colorless liquid | Visual indicator of purity prior to reaction[1]. |
Mechanistic Pathways in Organic Synthesis
The bifunctional nature of ethyl 2-(cyclopent-2-en-1-yl)acetate allows it to undergo divergent synthetic pathways depending on the chosen reagents and reaction conditions.
Divergent synthetic pathways of ethyl 2-(cyclopent-2-en-1-yl)acetate in organic chemistry.
Pathway A: Enolate Chemistry & Alpha-Functionalization
The alpha-protons adjacent to the ester carbonyl are weakly acidic. By employing a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C), the kinetic lithium enolate is generated selectively. The steric bulk of LDA prevents nucleophilic attack at the carbonyl carbon, thereby avoiding unwanted Claisen condensation. Once formed, the nucleophilic enolate can undergo an SN2 attack on various alkyl halides, allowing for the stereoselective extension of the carbon framework.
Mechanistic workflow for the alpha-alkylation via lithium enolate intermediate.
Pathway B: Olefin Functionalization (Epoxidation)
The endocyclic double bond is highly susceptible to electrophilic addition. Epoxidation using meta-chloroperoxybenzoic acid (mCPBA) proceeds via a concerted "butterfly" mechanism. The torsional strain of the cyclopentene ring lowers the activation energy for the transition state, resulting in a rapid and highly stereospecific oxygen transfer. This epoxide intermediate is a critical precursor for synthesizing trans-diols or amino-alcohols found in complex pharmaceutical APIs.
Concerted mechanism of epoxidation on the cyclopentene ring using mCPBA.
Experimental Workflows & Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, explaining the causality behind every critical experimental choice.
Protocol 1: Alpha-Alkylation via Lithium Enolate
Objective: To synthesize an alpha-alkylated derivative of ethyl 2-(cyclopent-2-en-1-yl)acetate.
-
Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.
-
Causality: Lithium enolates are highly sensitive to moisture; trace water will prematurely protonate the enolate, drastically reducing the yield.
-
-
Base Generation: Dissolve diisopropylamine (1.1 eq) in anhydrous THF and cool to -78 °C. Add n-Butyllithium (1.05 eq) dropwise.
-
Causality: Generating LDA in situ ensures a fresh, high-titration base. Cooling to -78 °C prevents the exothermic degradation of THF by n-BuLi.
-
-
Enolate Formation: Add ethyl 2-(cyclopent-2-en-1-yl)acetate (1.0 eq) dropwise over 15 minutes. Stir for 45 minutes.
-
Causality: Dropwise addition prevents localized heating and suppresses self-condensation of the ester.
-
-
Electrophilic Trapping: Add the desired alkyl halide (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature.
-
Self-Validating Quench: Quench the reaction with saturated aqueous NH4Cl .
-
Causality & Validation: The mildly acidic quench neutralizes unreacted base and protonates any remaining enolate without hydrolyzing the ester product. The separation of the organic layer from the aqueous lithium salts provides a clean, self-correcting isolation step.
-
Protocol 2: Olefin Epoxidation via mCPBA
Objective: To synthesize the epoxide derivative of the cyclopentene ring.
-
Reaction Setup: Dissolve ethyl 2-(cyclopent-2-en-1-yl)acetate (1.0 eq) in anhydrous CH2Cl2 and cool to 0 °C.
-
Causality: CH2Cl2 is non-nucleophilic and an excellent solvent for mCPBA. Cooling controls the exothermic nature of the peroxyacid reaction.
-
-
Oxidation: Add mCPBA (1.2 eq) in small portions over 30 minutes.
-
Causality: Portion-wise addition prevents thermal runaway and minimizes oxidative cleavage side-reactions.
-
-
Monitoring: Stir for 2 hours, monitoring via TLC (Hexanes/EtOAc).
-
Self-Validating Quench: Add saturated aqueous Na2S2O3 and stir vigorously for 15 minutes.
-
Causality & Validation: Thiosulfate reduces any unreacted, potentially explosive mCPBA to the benign m-chlorobenzoic acid. Validation: The use of starch-iodide paper during this step provides a binary visual confirmation (blue-black to colorless) that all explosive peroxyacid residues have been neutralized, ensuring downstream safety.
-
-
Workup: Wash the organic layer with saturated NaHCO3 .
-
Causality: Deprotonates and removes the m-chlorobenzoic acid byproduct into the aqueous layer.
-
Applications in Drug Development & Industry
The strategic functionalization of ethyl 2-(cyclopent-2-en-1-yl)acetate has led to significant breakthroughs across multiple disciplines:
-
Pharmaceuticals (Nucleoside Analogues): The compound is extensively employed in the short-cut preparation of nucleoside analogues. It serves as a substrate for functionalization with pyrimidine and purine heterobases (e.g., uracil, thymine, 6-chloropurine), acting as a fast-track scaffold for antiviral and anticancer drug development[2].
-
Polymer Chemistry: It is utilized in the synthesis of novel electron-donating polymers, such as poly(2-(cyclopent-2-enyl)aniline). The polymerization is achieved by optimizing monomer-to-oxidant molar ratios, resulting in materials with highly tunable electrical conductivities and charge carrier mobilities[2].
-
Fragrance Industry (Sultanene): Recognized for its pleasant, fruity aroma, it is used as a core flavoring agent and fragrance component. Its inherent chemical stability and compatibility with other volatile organic compounds make it a preferred choice for formulators developing complex scent profiles[1].
References
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Buy ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 [smolecule.com]
- 3. ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 | Benchchem [benchchem.com]
- 4. CAS 15848-49-4: ethyl cyclopent-2-en-1-ylacetate [cymitquimica.com]
- 5. Ethyl 2-(cyclopent-2-en-1-yl)acetate | CymitQuimica [cymitquimica.com]
ethyl 2-(cyclopent-2-en-1-yl)acetate safety data sheet and handling guidelines
An In-depth Technical Guide to the Safe Handling of Ethyl 2-(Cyclopent-2-en-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(cyclopent-2-en-1-yl)acetate (CAS No. 15848-49-4) is a versatile intermediate with significant applications in the synthesis of complex organic molecules, including pharmaceuticals and fragrance components.[1] Its unique structure, featuring a strained cyclopentene ring and an ethyl ester functional group, confers valuable reactivity for cycloaddition, esterification, and other transformations.[1] However, these same structural motifs necessitate a nuanced understanding of its potential hazards to ensure safe handling in a laboratory and drug development setting. This guide provides a comprehensive overview of the chemical and physical properties, potential hazards, and detailed, field-proven protocols for the safe handling, storage, and disposal of this compound, with a focus on the causality behind each procedural recommendation.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's physical properties is the foundation of its safe handling, informing everything from storage conditions to appropriate emergency response.
| Property | Value | Source(s) |
| CAS Number | 15848-49-4 | [1] |
| Molecular Formula | C₉H₁₄O₂ | [2] |
| Molecular Weight | 154.2 g/mol | [2] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 196-197 °C (at 760 mmHg) | [1] |
| Purity | Typically 95-100% (by GC) | [1] |
| Storage Temperature | 0 - 8 °C | [1] |
Hazard Identification and Risk Assessment
Ethyl 2-(cyclopent-2-en-1-yl)acetate is classified under the Globally Harmonized System (GHS) with specific physical and health hazards that dictate the necessary control measures.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Causality and Implication for Handling |
| Combustible Liquid | None required for this category | Warning | H227 : Combustible liquid | While not highly flammable, it can ignite with a sufficient heat source. Handling must avoid open flames, sparks, and hot surfaces. Electrical equipment should be properly rated. |
| Skin Irritation | GHS07 (Exclamation Mark) | Warning | H315 : Causes skin irritation | The ester functional group can hydrolyze on contact with skin moisture, and the compound's lipophilicity allows it to penetrate the outer skin layers, causing irritation. This mandates the use of appropriate chemical-resistant gloves. |
| Eye Irritation | GHS07 (Exclamation Mark) | Warning | H319 : Causes serious eye irritation | Direct contact with the liquid or its vapors can cause significant irritation to the eyes. Chemical splash goggles are essential PPE. |
| Respiratory Irritation | GHS07 (Exclamation Mark) | Warning | H335 : May cause respiratory irritation | The compound is sufficiently volatile to be inhaled, especially when heated or agitated. Its irritant nature necessitates handling within a certified chemical fume hood or with appropriate respiratory protection. |
Source for Hazard Information:[2]
Reactivity and Stability: The "Why" Behind the Handling Precautions
The chemical's reactivity profile is largely dictated by its two primary functional groups: the unsaturated cyclopentene ring and the ethyl ester.
-
Unsaturated Cyclopentene Ring: The double bond in the five-membered ring introduces ring strain.[3] This makes the olefin susceptible to reactions like oxidation, polymerization, and cycloaddition.[1] Uncontrolled polymerization can be an exothermic process, and the potential for oxidation, especially over long-term storage or exposure to air, is a key consideration. This inherent reactivity is a primary driver for the recommended cool storage conditions (0-8 °C), which significantly slows these degradation pathways.[1]
-
Ester Functional Group: Esters are susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid and ethanol.[3] Contact with strong acids or bases should be avoided during storage and handling.
-
Thermal Decomposition: While specific data for this molecule is scarce, studies on related cyclic acetates show that thermal decomposition can occur at elevated temperatures (e.g., >300°C), typically proceeding through unimolecular elimination.[4] Pyrolysis of related compounds like cyclopentanone can yield products such as ethylene, carbon monoxide, and various alkenes.[5]
The logical flow for assessing stability and required controls is as follows:
Caption: Causality from molecular structure to handling controls.
Standard Operating Procedures for Safe Handling
Adherence to a well-defined Standard Operating Procedure (SOP) is critical for minimizing exposure and ensuring laboratory safety.
Engineering Controls
The primary method for controlling exposure to ethyl 2-(cyclopent-2-en-1-yl)acetate is through robust engineering controls.
-
Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood. This is a direct consequence of its potential to cause respiratory irritation (H335) and the need to control vapor concentrations.
-
Ventilation: The laboratory should have adequate general ventilation to handle any fugitive emissions.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on a thorough risk assessment. The following PPE is mandatory when handling this compound.
-
Eye Protection: ANSI-certified chemical splash goggles are required at all times.[6]
-
Hand Protection: Chemical-resistant gloves are essential due to the H315 (Causes skin irritation) classification.
-
Recommended Glove Types: Butyl rubber and Viton™ offer excellent resistance to esters.[6][7] Nitrile gloves may be suitable for splash protection but should be used with caution for prolonged contact, as they generally have lower resistance to esters compared to butyl rubber.[6]
-
Selection Rationale: The selection of glove material is based on its ability to resist both permeation (the chemical seeping through at a molecular level) and degradation (the glove material physically breaking down).[8] Always check the manufacturer's specific chemical resistance chart for the gloves being used.
-
-
Protective Clothing: A knee-length laboratory coat must be worn, buttoned, with sleeves rolled down.
-
Footwear: Closed-toe shoes are required.
Caption: Logic diagram for mandatory PPE selection.
Handling and Storage Protocol
-
Preparation: Before handling, ensure the work area in the fume hood is clean and uncluttered. Confirm that safety equipment (eyewash station, safety shower) is accessible and unobstructed.
-
Aliquotting: When transferring the liquid, use a properly functioning pipette with a mechanical pipetting device. Never pipette by mouth.
-
Heating: If the compound must be heated, use a well-controlled heating source such as a heating mantle or oil bath connected to a temperature controller. Avoid open flames.
-
Storage:
-
Store containers in a designated, cool, and well-ventilated area, adhering to the 0-8 °C recommendation.[1]
-
Use only approved storage vessels, such as those with pressure-relief mechanisms if there is any risk of gas evolution.
-
Store away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[9]
-
It is best practice to store under an inert atmosphere (e.g., nitrogen or argon) to prevent potential air-oxidation of the unsaturated ring.[3]
-
-
Labeling: Ensure all containers are clearly labeled with the chemical name, date received/opened, and relevant hazard pictograms.
Emergency Procedures
Rapid and correct response to an emergency is crucial.
First Aid Measures
-
Inhalation: If vapors are inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Response
The response to a spill depends on its size and location.
Caption: Step-by-step workflow for spill response.
Fire Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.
-
Unsuitable Media: Do not use a solid water stream as it may scatter and spread the fire.
-
Specific Hazards: As a combustible liquid, its vapors can form explosive mixtures with air. Containers may build up pressure if exposed to heat.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Waste Disposal
Chemical waste must be managed in accordance with all federal, state, and local regulations.
-
Collection: Collect all waste containing ethyl 2-(cyclopent-2-en-1-yl)acetate, including contaminated absorbent material from spills, in a dedicated, leak-proof, and properly labeled hazardous waste container.[10]
-
Segregation: Do not mix this waste stream with incompatible materials. Specifically, keep it segregated from strong acids, bases, and oxidizers.[11]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards (Combustible, Irritant).[11]
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area, which should be a secondary containment bin within or near the fume hood where the waste was generated.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. The primary disposal method for this type of organic waste is typically incineration at a licensed facility.[12]
-
Empty Containers: "Empty" containers that previously held the chemical must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste.[10] After rinsing, the container label should be defaced before disposal as regular laboratory glass or plastic waste.[12]
Conclusion
Ethyl 2-(cyclopent-2-en-1-yl)acetate is a valuable synthetic intermediate, but its safe use hinges on a proactive and informed approach to safety. By understanding the causal links between its chemical structure, physical properties, and potential hazards, researchers can implement the engineering controls, personal protective equipment, and handling procedures detailed in this guide. This ensures not only personal safety but also the integrity of the research and the protection of the laboratory environment. A culture of safety, grounded in scientific understanding, is paramount when working with such reactive and hazardous materials.
References
-
Environment, Health and Safety, University of California, Berkeley. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
Health, Safety and Environment Office, The Hong Kong University of Science and Technology. (n.d.). CHEMICAL HANDLING GLOVE GUIDE. Retrieved from [Link]
-
Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
-
Brigham Young University Cleanroom. (n.d.). Gloves - Tables of Properties and Resistances. Retrieved from [Link]
-
University of Otago. (n.d.). Laboratory chemical waste disposal guidelines. Retrieved from [Link]
-
University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines. Retrieved from [Link]
-
The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Sciforum. (n.d.). Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. Retrieved from [Link]
-
The University of Chicago Environmental Health and Safety. (n.d.). Hazardous Waste Disposal Procedures. Retrieved from [Link]
-
ResearchGate. (2016, March 11). (PDF) Olefin Epoxidation of α-β Unsaturated Esters. Comparison of Reactivity of Some Simple Esters and Enantiomerically Pure Diesters of TADDOL and BINOL: A Computational Study. Retrieved from [Link]
-
Bamkole, T. O., & Emovon, E. U. (1969). Thermal decomposition of cyclopentyl and cyclohexyl acetates. Journal of the Chemical Society B: Physical Organic, 187-190. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl cyclohexylideneacetate. Retrieved from [Link]
-
Rogers, D. H., et al. (2007). Synthesis of Stable Derivatives of Cycloprop-2-ene Carboxylic Acid. The Journal of Organic Chemistry, 72(21), 8056–8059. Retrieved from [Link]
-
Api, A. M., et al. (2022). RIFM fragrance ingredient safety assessment, 2-cyclopentene-1-acetic acid, ethyl ester, CAS Registry Number 15848-49-4. Food and Chemical Toxicology, 167(Suppl 1), 113331. Retrieved from [Link]
-
Tosta, M. V., et al. (2020). Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. Chemical Engineering Research and Design, 157, 133-143. Retrieved from [Link]
-
Ciolino, A., et al. (2018). Synthesis of α,β-unsaturated esters of perfluoropolyalkylethers (PFPAEs) based on hexafluoropropylene oxide units for photopolymerization. Polymer Chemistry, 9(4), 435-442. Retrieved from [Link]
-
ResearchGate. (n.d.). -Thermal decomposition of ethyl acetate. Retrieved from [Link]
-
ResearchGate. (2022, August). RIFM fragrance ingredient safety assessment, 2-cyclopentene-1-acetic acid, ethyl ester, CAS Registry Number 15848-49-4. Retrieved from [Link]
-
Zhang, K., et al. (2023). Low-Temperature Oxidation Reaction Processes of Cyclopentanone Unraveled by In Situ Mass Spectrometry and Theoretical Study. The Journal of Physical Chemistry A, 127(24), 5176–5188. Retrieved from [Link]
-
PERGAN. (n.d.). Curing unsaturated polyester-, vinylester- and acrylate resins. Retrieved from [Link]
-
ResearchGate. (2020, March). Experimental and theoretical study of the thermal decomposition of ethyl acetate during fast pyrolysis. Retrieved from [Link]
-
LookChem. (n.d.). ethyl 2-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]acetate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of unsaturated esters, amides and carboxylic acids. Retrieved from [Link]
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structural elucidation and molecular weight of ethyl 2-(cyclopent-2-en-1-yl)acetate
An In-Depth Technical Guide to the Structural Elucidation and Molecular Weight Determination of Ethyl 2-(cyclopent-2-en-1-yl)acetate
Introduction
Ethyl 2-(cyclopent-2-en-1-yl)acetate is an ester of significant interest in the fields of organic synthesis, fragrance chemistry, and materials science.[1] Its structure, featuring a reactive cyclopentene ring coupled with an ethyl ester moiety, makes it a versatile building block for more complex molecular architectures.[1][2] Accurate determination of its molecular weight and unambiguous confirmation of its structure are paramount for ensuring purity, predicting reactivity, and maintaining quality control in its applications. This guide provides a comprehensive, in-depth analysis of the core analytical methodologies employed for the complete characterization of this compound, moving beyond procedural steps to explain the scientific rationale behind each technique.
The molecular formula of ethyl 2-(cyclopent-2-en-1-yl)acetate is C₉H₁₄O₂.[3][4] This composition dictates a specific molecular weight and a unique spectroscopic fingerprint. This document will detail the integrated analytical workflow, combining mass spectrometry with various spectroscopic techniques to create a self-validating system for structural verification.
Part 1: Molecular Weight Determination via Mass Spectrometry
The foundational step in characterizing any molecule is the determination of its molecular weight. Mass spectrometry (MS) is the definitive technique for this purpose, providing not only the mass of the intact molecule but also valuable structural clues through its fragmentation patterns.
The Causality of Ionization: Electron Ionization (EI)
For a relatively volatile and non-polar molecule like ethyl 2-(cyclopent-2-en-1-yl)acetate, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is the method of choice. In EI, high-energy electrons bombard the molecule, ejecting an electron to form a positively charged radical cation known as the molecular ion (M•⁺). The mass-to-charge ratio (m/z) of this ion directly corresponds to the molecular weight of the compound.
The energy of the electron beam is typically set to 70 eV. This value is a long-standing convention that provides a "sweet spot": it is high enough to ensure consistent and reproducible fragmentation patterns, which are crucial for library matching and structural analysis, yet not so high as to cause excessive fragmentation that would obliterate the molecular ion peak.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of ethyl 2-(cyclopent-2-en-1-yl)acetate (~1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the sample solution into the GC inlet, which is heated to ensure rapid volatilization.
-
Chromatographic Separation: The sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., a non-polar DB-5ms column). The temperature of the GC oven is ramped to separate the analyte from any impurities based on boiling point and column affinity.
-
Ionization: As the pure compound elutes from the GC column, it enters the MS ion source where it undergoes EI.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance versus m/z.
Data Interpretation: Molecular Ion and Fragmentation
The mass spectrum provides two key pieces of information: the molecular weight and the fragmentation pattern.
-
Molecular Ion (M•⁺): The peak corresponding to the intact ionized molecule is expected at an m/z of 154, confirming the molecular weight of 154.21 g/mol .[3][4] A smaller M+1 peak may be observed due to the natural abundance of ¹³C.
-
Fragmentation Analysis: The M•⁺ is often unstable and fragments into smaller, more stable ions. These fragmentation pathways are predictable and serve as a structural fingerprint. For ethyl 2-(cyclopent-2-en-1-yl)acetate, key fragmentation pathways include alpha-cleavage and McLafferty rearrangement, common for esters.
The logical flow of mass spectrometric analysis is visualized below.
Caption: Workflow for EI-MS analysis and fragmentation.
Quantitative Data Summary: Mass Spectrometry
| m/z Value | Proposed Fragment Ion | Formula of Fragment | Notes |
| 154 | Molecular Ion [M]•⁺ | [C₉H₁₄O₂]•⁺ | Confirms the molecular weight.[3] |
| 109 | [M - OCH₂CH₃]⁺ | [C₇H₉O]⁺ | Result of α-cleavage, loss of the ethoxy radical. |
| 81 | [M - COOCH₂CH₃]⁺ | [C₆H₉]⁺ | Loss of the entire ethyl acetate group. |
| 67 | [C₅H₇]⁺ | [C₅H₇]⁺ | Represents the stable cyclopentenyl cation. |
High-Resolution Mass Spectrometry (HRMS) can further validate the molecular formula by providing an exact mass, experimentally determined to be 154.099380 Da, which is consistent with the elemental composition of C₉H₁₄O₂.
Part 2: Spectroscopic Methods for Structural Elucidation
While MS provides the molecular formula, it does not reveal the precise connectivity of the atoms. For this, spectroscopic techniques like Infrared (IR) and Nuclear Magnetic Resonance (NMR) are indispensable.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple method to identify the functional groups present in a molecule. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the bonds absorb the energy corresponding to their natural vibrational frequencies.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol.
-
Background Scan: Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of the neat liquid ethyl 2-(cyclopent-2-en-1-yl)acetate directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the spectrum. The instrument measures the absorption of infrared radiation by the sample.
-
Data Analysis: The resulting spectrum plots absorbance or transmittance versus wavenumber (cm⁻¹).
The IR spectrum provides a clear fingerprint of the molecule's functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |
| ~3050 | =C-H Stretch | Alkene | Confirms the presence of the C=C double bond. |
| 2850-2960 | C-H Stretch | Alkane (sp³) | Indicates the saturated portions of the cyclopentyl ring and ethyl group. |
| ~1735 | C=O Stretch | Ester | A strong, sharp peak, highly characteristic of the carbonyl group. |
| ~1650 | C=C Stretch | Alkene | Confirms the double bond in the cyclopentene ring. |
| 1150-1250 | C-O Stretch | Ester | Indicates the single bond between the carbonyl carbon and the ethoxy oxygen. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule. It provides detailed information about the carbon-hydrogen framework.[5]
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in an NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Spectrum Acquisition: Place the tube in the NMR spectrometer.
-
For ¹H NMR: Acquire the spectrum. Key parameters include the number of scans (typically 8-16) and the relaxation delay.
-
For ¹³C NMR: Acquire a proton-decoupled spectrum. Due to the low natural abundance of the ¹³C isotope, more scans (e.g., 128 or more) and a longer relaxation delay are required.[5]
-
The ¹H NMR spectrum provides four key pieces of information: number of signals (unique proton environments), chemical shift (electronic environment), integration (proton ratio), and multiplicity (neighboring protons).
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assigned Protons | Rationale |
| ~5.8 - 5.7 | Multiplet | 2H | -CH=CH- | Olefinic protons are highly deshielded and appear far downfield. |
| ~4.1 | Quartet | 2H | -O-CH₂ -CH₃ | Deshielded by the adjacent electronegative oxygen atom; split into a quartet by the neighboring 3 methyl protons. |
| ~3.2 | Multiplet | 1H | -CH -CH₂-CO | Allylic and adjacent to the electron-withdrawing ester group. |
| ~2.5 - 2.2 | Multiplets | 4H | -CH-CH₂ -CO & Ring -CH₂ - | Protons alpha to the carbonyl and allylic protons on the ring. |
| ~1.6 | Multiplet | 2H | Ring -CH₂ - | Aliphatic protons on the cyclopentene ring. |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ | Standard aliphatic signal; split into a triplet by the neighboring 2 methylene protons. |
The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon atom. The chemical shift indicates the type of carbon.
| Predicted Chemical Shift (δ, ppm) | Assigned Carbon | Rationale |
| ~172 | C =O | Ester carbonyl carbons are highly deshielded and appear significantly downfield. |
| ~131 | -C H=C H- | Olefinic carbons appear in the characteristic range of 115-140 ppm. |
| ~60 | -O-C H₂- | The carbon is deshielded by the directly attached oxygen atom. |
| ~41 | -C H₂-CO | Carbon alpha to the carbonyl group. |
| ~38 | Ring C H | Allylic carbon in the ring. |
| ~32, 30 | Ring C H₂ | Aliphatic carbons within the cyclopentene ring. |
| ~14 | -C H₃ | Standard upfield signal for a terminal methyl carbon. |
Part 3: Integrated Analysis for Unambiguous Structural Confirmation
The workflow below illustrates how data from each instrument is synthesized to confirm the structure of ethyl 2-(cyclopent-2-en-1-yl)acetate.
Caption: Integrated workflow for structural elucidation.
This integrated approach ensures trustworthiness. The molecular formula from MS is confirmed by the count of carbons and hydrogens from ¹³C and ¹H NMR. The functional groups identified by IR (ester, alkene) are precisely placed within the molecular framework established by the 2D connectivity data from NMR. Each piece of evidence corroborates the others, leading to a single, unambiguous structural assignment.
Conclusion
The structural elucidation and molecular weight determination of ethyl 2-(cyclopent-2-en-1-yl)acetate is a systematic process that relies on the synergistic application of mass spectrometry and spectroscopic techniques. By understanding the causality behind each experimental choice—from the ionization energy in MS to the choice of solvent in NMR—researchers can confidently interpret the resulting data. This guide has outlined the core protocols and interpretative logic required to fully characterize this important chemical compound, providing a framework for ensuring its identity, purity, and quality in any research or commercial application.
References
-
PubChem. (n.d.). 2-Cyclopentene-1-acetic acid, ethyl ester. National Center for Biotechnology Information. Available at: [Link]
Sources
Strategic Preliminary Screening of Ethyl 2-(cyclopent-2-en-1-yl)acetate Derivatives in Early Drug Discovery
Executive Summary
The identification and optimization of novel chemical scaffolds are foundational to modern drug discovery. Ethyl 2-(cyclopent-2-en-1-yl)acetate (CAS: 15848-49-4), an organic compound with the molecular formula C9H14O2 and a molecular weight of 154.21 g/mol [1], has emerged as a highly versatile building block[2]. This technical guide outlines a robust, self-validating preliminary screening cascade for its derivatives, ensuring high-fidelity hit identification while minimizing false-positive attrition.
Chemical Rationale & Structural Significance
The architectural value of ethyl 2-(cyclopent-2-en-1-yl)acetate lies in its dual-functional nature: an ester group primed for nucleophilic substitution (e.g., amidation, hydrolysis) and a cyclopentene ring that allows for addition reactions, epoxidation, and cross-coupling[1][2].
In medicinal chemistry, cyclopentane and cyclopentene rings are frequently utilized as bioisosteres for furanose rings, a strategy critical in the development of carbanucleosides[3]. This substitution significantly improves pharmacokinetic profiles by preventing the enzymatic cleavage of the glycosidic bond. Notable clinical successes utilizing this structural motif include the antiviral agent Entecavir, the HCV protease inhibitor Glecaprevir[3], and the potent anticancer and antiviral candidate cyclopentenyl cytosine (CPE-C), which was derived from the natural product neplanocin A[4].
Preliminary Screening Architecture
To efficiently evaluate a library of ethyl 2-(cyclopent-2-en-1-yl)acetate derivatives, a tiered screening architecture is required. The workflow is designed to sequentially filter compounds based on target affinity and metabolic stability.
Fig 1. Hierarchical screening cascade for cyclopentenyl acetate derivatives.
Causality in Assay Selection
-
Why TR-FRET for Primary Screening? Cyclopentenyl derivatives, particularly those conjugated with extended aromatic systems during derivatization, frequently exhibit autofluorescence in the 350–450 nm range. Standard Fluorescence Polarization (FP) assays are highly susceptible to this interference. Time-Resolved Fluorescence Energy Transfer (TR-FRET) utilizes long-lifetime lanthanide fluorophores (e.g., Terbium), allowing a time-delayed measurement that effectively eliminates short-lived background autofluorescence, drastically reducing false positives.
-
Why Human Liver Microsomes (HLMs) for Early ADMET? The cyclopentene double bond is a prime target for cytochrome P450 (CYP3A4)-mediated epoxidation. Utilizing HLMs rather than whole hepatocytes in the preliminary phase isolates Phase I metabolic liabilities, allowing chemists to directly correlate specific structural modifications with CYP450 susceptibility.
Experimental Methodologies (Self-Validating Protocols)
Protocol A: High-Throughput TR-FRET Target Binding Assay
This protocol evaluates the binding affinity of the derivatives to a target protein (e.g., a viral polymerase). The system is self-validating through strict Z'-factor requirements.
Step-by-Step Workflow:
-
Reagent Preparation: Prepare the assay buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT). Dilute the Terbium-labeled target protein to 2 nM and the fluorescent tracer ligand to 5 nM.
-
Compound Plating: Dispense 100 nL of derivative compounds (in 100% DMSO) into a 384-well low-volume microplate using an acoustic liquid handler.
-
Control Wells (Self-Validation):
-
Positive Control (Max Inhibition): 100 nL of a known reference inhibitor (10 µM final).
-
Negative Control (Vehicle): 100 nL of 100% DMSO.
-
-
Assay Assembly: Add 5 µL of the target protein solution to all wells. Incubate for 15 minutes at room temperature. Add 5 µL of the tracer ligand solution.
-
Incubation & Readout: Incubate the plate in the dark for 60 minutes. Read on a microplate reader capable of TR-FRET (Excitation: 337 nm; Emission 1: 490 nm; Emission 2: 520 nm; Delay: 100 µs; Integration: 200 µs).
-
Data Acceptance Criteria: Calculate the Z'-factor using the positive and negative controls. The assay data is only accepted if Z' > 0.6 , ensuring a statistically robust dynamic range.
Fig 2. Self-validating quality control workflow for high-throughput screening.
Protocol B: Human Liver Microsome (HLM) Stability Assay
This protocol assesses the Phase I metabolic half-life ( T1/2 ) of the derivatives.
Step-by-Step Workflow:
-
Reaction Mixture: Combine 1 µM of the test derivative with 0.5 mg/mL HLMs in 100 mM potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.
-
Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2 ).
-
Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
-
Centrifugation & LC-MS/MS: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
-
System Validation: Every run must include Verapamil (high clearance control) and Warfarin (low clearance control). If the intrinsic clearance ( CLint ) of Verapamil deviates by >15% from historical baselines, the NADPH system is deemed compromised, and the plate is invalidated.
Quantitative Data Presentation
The following table summarizes a representative preliminary screening dataset for four hypothetical derivatives of ethyl 2-(cyclopent-2-en-1-yl)acetate, demonstrating how structural modifications influence both target affinity and metabolic stability.
| Compound ID | Structural Modification (from Core) | TR-FRET IC50 (nM) | HLM T1/2 (min) | LogP | Screening Status |
| Core Scaffold | None (Ethyl 2-(cyclopent-2-en-1-yl)acetate) | > 10,000 | > 60 | 2.1 | Baseline Reference |
| Deriv-01 | Epoxidation of cyclopentene ring | 450 | 12 | 1.8 | Rejected (High Clearance) |
| Deriv-02 | Ester hydrolysis + Aryl Amidation | 25 | 45 | 3.2 | Lead Candidate |
| Deriv-03 | Dihydroxylation of cyclopentene ring | 1,200 | > 60 | 0.9 | Rejected (Poor Affinity) |
| Deriv-04 | Cross-coupling (Aryl addition to ring) | 80 | 22 | 4.1 | Optimization Required |
Table 1: Preliminary screening profile of ethyl 2-(cyclopent-2-en-1-yl)acetate derivatives. Deriv-02 demonstrates the optimal balance of target affinity and metabolic stability.
References
-
The design and synthesis of a new anticancer drug based on a natural product lead compound: from neplanocin A to cyclopentenyl cytosine (CPE-C) - PubMed National Institutes of Health (NIH) URL:[Link]
Sources
- 1. Buy ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 [smolecule.com]
- 2. CAS 15848-49-4: ethyl cyclopent-2-en-1-ylacetate [cymitquimica.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. The design and synthesis of a new anticancer drug based on a natural product lead compound: from neplanocin A to cyclopentenyl cytosine (CPE-C) - PubMed [pubmed.ncbi.nlm.nih.gov]
ethyl 2-(cyclopent-2-en-1-yl)acetate as a precursor in pharmaceutical drug discovery
Application Note: Ethyl 2-(cyclopent-2-en-1-yl)acetate as a Versatile Precursor in Pharmaceutical Drug Discovery
Executive Summary
In contemporary pharmaceutical drug discovery, the design of conformationally restricted scaffolds is paramount for achieving high target selectivity and binding affinity. Ethyl 2-(cyclopent-2-en-1-yl)acetate (CAS: 15848-49-4) has emerged as a highly versatile bifunctional building block[1]. Featuring both an ethyl ester and an endocyclic double bond, this molecule provides orthogonal reactivity handles. This application note details the physicochemical profiling, mechanistic rationale, and validated protocols for utilizing this precursor in the synthesis of active pharmaceutical ingredients (APIs)[2].
Physicochemical Profiling & Structural Rationale
Ethyl 2-(cyclopent-2-en-1-yl)acetate is a clear, colorless liquid characterized by excellent solubility in a wide range of organic solvents, making it highly amenable to both batch and continuous flow chemistry[1],[3]. The cyclopentene ring restricts the conformational flexibility of the appended acetate group, which is critical when designing ligands for deep hydrophobic pockets in target proteins, such as kinases or G-protein-coupled receptors (GPCRs).
Table 1: Physicochemical Properties of Ethyl 2-(cyclopent-2-en-1-yl)acetate
| Property | Value |
| CAS Number | 15848-49-4 |
| Molecular Formula | C9H14O2 |
| Molecular Weight | 154.21 g/mol |
| Appearance | Clear, colorless liquid |
| Boiling Point | 196 - 197 °C |
| Refractive Index ( n20/D ) | 1.443 - 1.453 |
| Storage Conditions | 0 - 8 °C |
Mechanistic Pathways in API Synthesis
The strategic value of ethyl 2-(cyclopent-2-en-1-yl)acetate lies in its orthogonal reactivity[2]. The endocyclic alkene can undergo electrophilic additions, epoxidations, or cross-metathesis without affecting the ester. Conversely, the ethyl ester can be selectively hydrolyzed to the corresponding carboxylic acid, 2-cyclopentene-1-acetic acid, providing a handle for amide coupling with complex amines[1].
Figure 1. Divergent synthetic pathways of ethyl 2-(cyclopent-2-en-1-yl)acetate in API development.
Experimental Protocols: Derivatization Workflows
As a Senior Application Scientist, I emphasize that successful derivatization requires strict control over reaction conditions to prevent unwanted isomerization of the double bond. The following protocols are designed as self-validating systems.
Protocol A: Selective Saponification to 2-Cyclopentene-1-acetic acid
Causality & Design: Lithium hydroxide (LiOH) in a biphasic Tetrahydrofuran (THF)/Water mixture is utilized. The mild nature of LiOH compared to NaOH prevents base-catalyzed migration of the double bond into conjugation with the carboxylate.
-
Preparation: Charge a round-bottom flask with ethyl 2-(cyclopent-2-en-1-yl)acetate (1.0 eq, 10 mmol, 1.54 g) and dissolve in a 3:1 mixture of THF and deionized water (40 mL).
-
Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add LiOH monohydrate (1.5 eq, 15 mmol, 0.63 g) portion-wise to control the exotherm.
-
Reaction: Remove the ice bath and allow the reaction to stir at ambient temperature (20-25 °C) for 4 hours.
-
Self-Validating Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:Ethyl Acetate (4:1). The starting material ( Rf≈0.7 ) must be completely consumed, with a new baseline spot appearing. This validates the cleavage of the ethyl group before proceeding, preventing yield loss from premature workup.
-
Quench & Extraction: Acidify the aqueous layer to pH 2 using 1M HCl. Extract the aqueous phase with Ethyl Acetate ( 3×20 mL). The acidification ensures the product is in its protonated, lipophilic state.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield 2-cyclopentene-1-acetic acid.
Figure 2. Self-validating experimental workflow for the selective hydrolysis of the ethyl ester.
Protocol B: Stereoselective Epoxidation of the Cyclopentene Ring
Causality & Design: meta-Chloroperoxybenzoic acid (mCPBA) is selected for its high electrophilicity, allowing the epoxidation to proceed at 0 °C. The low temperature is critical to prevent the thermal opening of the resulting epoxide ring and to suppress unwanted side reactions (like Baeyer-Villiger oxidation) with the ester moiety.
-
Preparation: Dissolve ethyl 2-(cyclopent-2-en-1-yl)acetate (1.0 eq, 5 mmol, 0.77 g) in anhydrous Dichloromethane (DCM, 25 mL) under an inert nitrogen atmosphere.
-
Cooling: Submerge the reaction vessel in an ice-water bath to strictly maintain 0 °C.
-
Oxidation: Slowly add mCPBA (1.2 eq, 6 mmol, assuming 77% purity) in small portions over 15 minutes.
-
Monitoring: Stir for 2 hours at 0 °C. Validate reaction completion via Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the mass shift from 154 to 170 m/z.
-
Workup: Quench the reaction with saturated aqueous Na2S2O3 (15 mL) to reduce unreacted peroxides, followed by washing with saturated aqueous NaHCO3 ( 2×20 mL) to neutralize the meta-chlorobenzoic acid byproduct.
-
Isolation: Dry the organic phase over MgSO4 and evaporate the solvent to yield the functionalized epoxy-cyclopentane derivative.
Analytical Validation
To ensure the integrity of the synthesized intermediates, rigorous analytical validation is required. Table 2 summarizes the quantitative metrics and expected spectral data for the derivatives synthesized using the protocols above.
Table 2: Analytical Validation Metrics for Precursor Derivatives
| Derivative | Expected Yield | Purity (HPLC/GC) | Key 1 H NMR Shifts ( CDCl3 , δ ppm) | Diagnostic MS (m/z) |
| 2-Cyclopentene-1-acetic acid | > 95% | > 98% | 11.0 (br s, 1H, COOH), 5.6-5.8 (m, 2H, HC=CH) | 126.15 [M] + |
| Epoxy-cyclopentane acetate | 88 - 92% | > 95% | 4.1 (q, 2H, OCH2 ), 3.4-3.5 (m, 2H, epoxide CH) | 170.21 [M] + |
Conclusion
Ethyl 2-(cyclopent-2-en-1-yl)acetate serves as a robust, bifunctional scaffold in pharmaceutical drug discovery[2]. By leveraging its orthogonal reactivity—specifically the selective hydrolysis of its ester group and the electrophilic functionalization of its endocyclic alkene—medicinal chemists can rapidly generate complex, conformationally restricted libraries. Strict adherence to the self-validating protocols outlined herein ensures high-fidelity synthesis, minimizing downstream purification bottlenecks and accelerating the hit-to-lead optimization process.
References[1] Buy ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 - Smolecule. smolecule.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRFLoHKQ4JNZ7mcX75isY1rzjbtlqIEuqLqa9jPY1hmzBbMpBKMSgSWAziFfYtf61NkT5zHacOb61Ri1Dy0uBBhWg3QI2XCxG3aE2riMvDeixNFQQI6RQ-aF-OjZVbK0vTTIF8[2] Ethyl 2-(cyclopent-2-en-1-yl)acetate - Chem-Impex. chemimpex.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5_xc_O99qcXDC5ZfULHmQmclVjZVAKicMdH9XctcKFBpF-eXlpH0ttR0m4AwZrpaeSou05awDHzxvuU-Tamn0CoTUgpJLKdu3MoLJL7W6sUlK7j-w1IYLVICfi-HvCUiA5w==[3] CAS 15848-49-4: ethyl cyclopent-2-en-1-ylacetate - CymitQuimica. cymitquimica.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFDJxURpl3kr79T28G_lxsL0YQzoQzTO9G9e2yUkj0L5V5jw4C6AlNqBikBDrg6AvRLDoZG5Kk5eULI7jFFB4Sa4zYfvh3r5TkI-MRKPcBzl9wPRNaOleyFa8WhSC7eeUOOGw==
Sources
catalytic hydrogenation techniques for ethyl 2-(cyclopent-2-en-1-yl)acetate
Application Note: Catalytic Hydrogenation of Ethyl 2-(cyclopent-2-en-1-yl)acetate
Strategic Rationale & Substrate Profiling
Ethyl 2-cyclopentylacetate is a highly valued saturated aliphatic ester utilized as a core building block in drug development. It is particularly essential for synthesizing active pharmaceutical ingredients (APIs) that require lipophilic cycloalkane domains to improve membrane permeability and modulate receptor binding affinity. The most direct, atom-economical route to this compound is the catalytic hydrogenation of its unsaturated precursor, ethyl 2-(cyclopent-2-en-1-yl)acetate[1].
Mechanistic Causality & Reaction Design
The reduction of the isolated C=C double bond in the cyclopentenyl ring requires a transition metal catalyst to lower the activation energy of hydrogen addition[2].
-
Catalyst Dynamics (10% Pd/C): Palladium on carbon is selected due to its exceptional efficiency for alkene saturation. The high surface area of the activated carbon support ensures maximal dispersion of palladium nanoparticles. This is critical because the reaction occurs entirely at the solid-liquid interface[3].
-
Thermodynamics & Stereochemistry: The reaction is exothermic, driven by the conversion of a weaker carbon-carbon π-bond and an H-H σ-bond into two stronger C-H σ-bonds[2]. The metal surface enforces a syn-addition mechanism, delivering both hydrogen atoms to the same face of the alkene simultaneously[2].
-
Solvent Causality: While protic solvents like methanol generally accelerate hydrogenation rates[4], ethyl acetate (EtOAc) is the optimal solvent for this specific substrate. Prolonged exposure of an ethyl ester to methanol in the presence of trace moisture or metal surfaces can trigger transesterification, yielding unwanted methyl ester impurities. EtOAc completely circumvents this risk while maintaining excellent substrate solubility and hydrogen gas permeability.
Logical flow of the Horiuti-Polanyi mechanism for heterogeneous catalytic hydrogenation.
Quantitative Reaction Parameters
To ensure reproducibility and high yield, the following parameters have been optimized for a standard laboratory-scale reduction.
| Parameter | Optimized Value | Causality / Rationale |
| Substrate | 10.0 mmol | Ethyl 2-(cyclopent-2-en-1-yl)acetate. |
| Catalyst Loading | 5-10 wt% (relative to substrate) | Balances rapid reaction kinetics with cost-efficiency. |
| Solvent | Ethyl Acetate (0.1 - 0.2 M) | Prevents transesterification; highly miscible with substrate. |
| Hydrogen Pressure | 1 atm (Balloon) to 3 atm | Atmospheric pressure is sufficient; higher pressure accelerates rate. |
| Temperature | 20 - 25 °C (Ambient) | Heating is unnecessary due to the exothermic nature of the reduction. |
| Stirring Rate | >800 RPM | Overcomes mass transfer limits in the solid-liquid-gas tri-phasic system. |
Experimental Protocol: A Self-Validating System
This methodology is designed to be self-validating; physical cues (e.g., cessation of gas uptake) confirm procedural success.
Phase 1: Setup and Inerting (Critical Safety Step)
-
Vessel Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the ethyl 2-(cyclopent-2-en-1-yl)acetate and ethyl acetate.
-
Inerting: Seal the flask with a rubber septum. Connect to a Schlenk line and perform three cycles of vacuum evacuation followed by argon backfilling. Causality: Removing oxygen is mandatory to prevent explosive mixtures when H₂ is introduced and to prevent solvent ignition when dry Pd/C is added[3].
-
Catalyst Addition: Under a positive flow of argon, carefully add 10% Pd/C to the solution. Note: Adding the catalyst to the solvent rather than a dry flask prevents the ignition of solvent vapors[4].
Phase 2: Hydrogenation 4. Atmosphere Exchange: Attach a double-layered hydrogen balloon (to minimize gas diffusion) via a needle[4]. Evacuate the argon via brief vacuum aspiration and immediately backfill with hydrogen. Repeat this H₂ purge cycle three times[3]. 5. Reaction Initiation: Stir the mixture vigorously (>800 RPM). Causality: The reaction rate is heavily dependent on the dissolution of H₂ gas into the solvent and its subsequent collision with the suspended Pd/C particles[4]. 6. Monitoring: Monitor the reaction via TLC or GC-MS. The system self-validates completion when the balloon stops deflating (hydrogen consumption ceases), typically within 2-4 hours.
Phase 3: Work-up and Catalyst Quenching 7. Purging: Once complete, remove the H₂ balloon and purge the flask thoroughly with argon to displace residual hydrogen[3]. 8. Filtration: Prepare a deep pad of Celite in a fritted funnel, wetted with ethyl acetate. Filter the reaction mixture through the Celite. Causality: Celite traps the nanoscale Pd particles that would otherwise pass through standard filter paper, ensuring a metal-free product[3]. 9. Quenching: Do not let the filter cake dry. Used Pd/C containing adsorbed hydrogen is highly pyrophoric[4]. Immediately transfer the wet Celite/catalyst pad into a dedicated water-filled waste container. 10. Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield pure ethyl 2-cyclopentylacetate as a colorless oil.
Step-by-step experimental workflow for the safe and efficient hydrogenation of cyclopentenyl esters.
References
-
Title: Hydrogenation (atmospheric pressure) with Pd/C Source: The University of Tokyo URL: [Link]
-
Title: Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes Source: Master Organic Chemistry URL: [Link]
Sources
Application Note: Advanced Protocols for the Ester Hydrolysis of Ethyl 2-(cyclopent-2-en-1-yl)acetate
Introduction & Mechanistic Rationale
Ethyl 2-(cyclopent-2-en-1-yl)acetate (CAS 15848-49-4) is a highly versatile small-molecule scaffold frequently utilized in the synthesis of complex pharmaceuticals, agrochemicals, and specialty polymers[1][2]. The hydrolysis of this ester yields 2-(cyclopent-2-en-1-yl)acetic acid (CAS 13668-61-6), a critical intermediate for downstream coupling reactions[3][4].
However, the presence of the β,γ-unsaturated double bond within the cyclopentene ring introduces a significant synthetic challenge. Under standard, harsh saponification conditions (e.g., refluxing NaOH or KOH), the alpha-protons adjacent to the carbonyl group become highly susceptible to deprotonation. This leads to the formation of an enolate intermediate, which rapidly undergoes thermodynamic isomerization to form the conjugated α,β-unsaturated isomer (2-cyclopentylideneacetic acid)[5][6].
To preserve the structural integrity of the cyclopentene ring, the experimental choices must prioritize mild, highly controlled conditions. This guide details two field-proven, self-validating protocols: a Mild Base-Catalyzed Hydrolysis utilizing Lithium Hydroxide (LiOH), and a Biocatalytic Hydrolysis utilizing immobilized Candida antarctica lipase B (CALB).
Reaction pathways for the hydrolysis of ethyl 2-(cyclopent-2-en-1-yl)acetate.
Protocol 1: Mild Base-Catalyzed Hydrolysis (LiOH·H2O)
Causality of Experimental Design: Lithium hydroxide is significantly less basic and nucleophilic than sodium or potassium hydroxide, drastically reducing the rate of undesired enolization[7]. The use of a ternary solvent system (THF/MeOH/H2O in a 2:1:1 ratio) is critical. THF dissolves the lipophilic ester, water dissolves the LiOH, and MeOH acts as a phase-transfer cosolvent to ensure a completely homogeneous reaction mixture. This prevents localized high-pH zones that could trigger isomerization[5].
Step-by-Step Methodology
-
Substrate Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of ethyl 2-(cyclopent-2-en-1-yl)acetate in 20 mL of a THF/MeOH mixture (2:1 v/v).
-
Temperature Control: Cool the mixture to 0 °C using an ice-water bath. Crucial Step: Initiating the reaction at 0 °C suppresses the thermodynamic drive towards the conjugated isomer.
-
Base Addition: Dissolve 15.0 mmol (1.5 equiv) of LiOH·H2O in 10 mL of deionized water. Add this aqueous solution dropwise to the organic mixture over 10 minutes.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4–6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 8:2) or GC-MS until the starting material is completely consumed.
-
Quenching & Acidification: Cool the reaction back to 0 °C. Carefully acidify the mixture to pH 2–3 using cold 1M HCl. Note: Rapid acidification at low temperatures prevents acid-catalyzed hydration of the double bond.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-(cyclopent-2-en-1-yl)acetic acid.
Step-by-step experimental workflow for mild base-catalyzed ester hydrolysis.
Protocol 2: Biocatalytic Hydrolysis (CALB / Novozym 435)
Causality of Experimental Design: For substrates highly sensitive to pH variations, biocatalysis offers an unparalleled solution. Candida antarctica lipase B (CALB), typically immobilized on an acrylic resin (Novozym 435), operates efficiently at neutral pH and room temperature[8][9]. This completely eliminates the mechanistic pathway for base-catalyzed enolization, ensuring 0% isomerization. Furthermore, the immobilized enzyme can be easily recovered via filtration and reused, making this a highly sustainable protocol.
Step-by-Step Methodology
-
Preparation: Suspend 10.0 mmol of ethyl 2-(cyclopent-2-en-1-yl)acetate in 30 mL of a pH 7.0 phosphate buffer (0.1 M). Optional: Add 5 mL of a water-miscible co-solvent (e.g., acetone or acetonitrile) to enhance substrate solubility.
-
Enzyme Addition: Add 150 mg of immobilized CALB (Novozym 435) to the suspension.
-
Incubation: Place the reaction vessel in an orbital shaker at 30 °C and 200 rpm. Stir for 12–24 hours. The neutral pH ensures the double bond remains strictly in the β,γ-position.
-
Enzyme Recovery: Once TLC indicates complete conversion, terminate the reaction by filtering the mixture through a sintered glass funnel to recover the immobilized enzyme beads. Wash the beads with a small amount of buffer for future reuse.
-
Workup: Acidify the filtrate mildly to pH 3 with 0.5M citric acid (to protonate the carboxylate for extraction) and extract with Ethyl Acetate (3 × 20 mL). Dry and concentrate as described in Protocol 1.
Quantitative Data & Optimization
The table below summarizes the comparative efficiency and structural preservation metrics across different hydrolysis conditions.
| Hydrolysis Condition | Reagents / Solvent | Temp | Time | Isolated Yield | Isomerization (%) |
| Harsh Base | NaOH (2M) / EtOH / H₂O | 80 °C (Reflux) | 2 h | 82% | > 45% (Conjugated) |
| Mild Base (Protocol 1) | LiOH·H₂O / THF / MeOH / H₂O | 0 °C to 25 °C | 5 h | 91% | < 2% |
| Biocatalytic (Protocol 2) | CALB (Novozym 435) / pH 7 Buffer | 30 °C | 18 h | 88% | 0% (Undetectable) |
Trustworthiness & Analytical Validation
To ensure the protocol is a self-validating system, researchers must confirm both the success of the hydrolysis and the preservation of the double bond:
-
¹H NMR (CDCl₃): The successful hydrolysis is confirmed by the complete disappearance of the ethyl ester signals: the quartet at ~4.1 ppm (-CH₂-) and the triplet at ~1.2 ppm (-CH₃).
-
Double Bond Verification: The preservation of the β,γ-unsaturated double bond is validated by the presence of two distinct olefinic protons at ~5.6–5.8 ppm. If isomerization to the α,β-unsaturated state (2-cyclopentylideneacetic acid) occurs, the olefinic signal will shift significantly and integrate differently due to conjugation.
References
-
Ethyl 2-(cyclopent-2-en-1-yl)acetate - BiochemExperts Source: BiochemExperts URL:[Link]
-
2-Cyclopentene-1-acetic acid - ChemBK Source: ChemBK URL:[Link]
-
2-Cyclopentene-1-acetic acid, Thermo Scientific Chemicals Source: Fisher Scientific URL: [Link]
- Synthesis of resolvins and intermediates, compounds prepared thereby, and uses thereof - US20100159540A1 Source: Google Patents URL
-
Mild alkaline hydrolysis of hindered esters in non-aqueous solution Source: Arkat USA URL: [Link]
-
Synthesis and Crystallization Research of Voclosporin Source: ACS Publications URL: [Link]
-
Thermally Stable and Reusable Ceramic Encapsulated and Cross-Linked CalB Enzyme Particles for Rapid Hydrolysis and Esterification Source: MDPI URL: [Link]
-
Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure Source: PMC (NIH) URL: [Link]
Sources
- 1. Buy ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 [smolecule.com]
- 2. biochemexperts.com [biochemexperts.com]
- 3. chembk.com [chembk.com]
- 4. Ácido 2-ciclopenteno-1-acético, téc. 90 %, resto principalmente ácido 3-ciclopenteno-1-acético, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.es]
- 5. arkat-usa.org [arkat-usa.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US20100159540A1 - Synthesis of resolvins and intermediates, compounds prepared thereby, and uses thereof - Google Patents [patents.google.com]
- 8. Thermally Stable and Reusable Ceramic Encapsulated and Cross-Linked CalB Enzyme Particles for Rapid Hydrolysis and Esterification [mdpi.com]
- 9. Activation and Stabilization of Lipase B from Candida antarctica by Immobilization on Polymer Brushes with Optimized Surface Structure - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Cross-Coupling Strategies for Ethyl 2-(cyclopent-2-en-1-yl)acetate: A Comprehensive Application Note
Executive Summary & Scaffold Overview
Ethyl 2-(cyclopent-2-en-1-yl)acetate (CAS: 15848-49-4) is a highly versatile bifunctional scaffold utilized extensively in the synthesis of complex pharmaceuticals, agrochemicals, and specialty polymers[1]. Structurally, it features two distinct reactive sites amenable to transition-metal-catalyzed cross-coupling: the α-carbon of the ethyl ester and the internal olefin of the cyclopentene ring.
This application note provides drug development professionals and synthetic chemists with validated, self-consistent protocols for selectively functionalizing either site. By understanding the mechanistic causality behind ligand selection and base pairing, researchers can achieve high regioselectivity and avoid common pitfalls such as double-bond migration or unwanted β-hydride elimination.
Pathway Divergence: Mechanistic Causality & Experimental Design
Palladium-Catalyzed α-Arylation of the Ester Moiety
The formation of a C–C bond at the α-position of an ester requires the generation of an enolate intermediate. However, traditional enolates can undergo deleterious side reactions when coordinated to palladium.
Causality in Reagent Selection:
-
Base Selection: To circumvent nucleophilic attack on the ester carbonyl, bulky non-nucleophilic bases like Lithium or Potassium bis(trimethylsilyl)amide (LiHMDS/KHMDS) are employed. The steric bulk of the trimethylsilyl groups shields the nitrogen atom, allowing for selective deprotonation of the α-proton[2].
-
Ligand Selection: Once the palladium enolate is formed, it is highly susceptible to β-hydride elimination. The use of electron-rich, sterically hindered biaryl phosphine ligands (such as Buchwald's di-tert-butylphosphines or XPhos) is critical. These bulky ligands accelerate the reductive elimination step, outcompeting β-hydride elimination and ensuring high selectivity for monoarylation[3].
Regioselective Heck-Type Cross-Coupling
The internal olefin of the cyclopentene ring can undergo Mizoroki-Heck coupling with aryl halides. However, cyclopentenes are notoriously challenging substrates because, following the migratory insertion of the aryl-palladium species, β-hydride elimination can occur at multiple positions. This often leads to a mixture of double-bond regioisomers as the olefin migrates around the ring[4].
Causality in Reagent Selection:
-
Base and Solvent Pairing: To establish a self-validating system that locks the double bond in the desired position, the choice of base and solvent is paramount. Utilizing a catalyst system such as Pd2(dba)3 with PCy3 in the presence of an inorganic base (Na2CO3) and a polar solvent (DMA) suppresses the re-insertion of the HPdLn species. This effectively halts base-catalyzed double-bond isomerization, yielding a single regioisomer[4]. Furthermore, directing-group strategies can be employed to invert or control the stereochemistry of the insertion[5].
Reaction Pathway Visualization
Divergent cross-coupling pathways of ethyl 2-(cyclopent-2-en-1-yl)acetate.
Quantitative Data Summary
The following table summarizes the optimized reaction parameters and expected quantitative outcomes for both cross-coupling trajectories.
| Reaction Pathway | Catalyst System | Base / Solvent | Temperature | Yield Range | Selectivity Note |
| α-Arylation | Pd2(dba)3 (1 mol%) Biaryl Phosphine (2 mol%) | LiHMDS (1.5 eq) Toluene | 80 °C | 75–89% | High monoarylation selectivity; no ester cleavage. |
| Heck Coupling | Pd2(dba)3 (2.5 mol%) PCy3 (5 mol%) | Na2CO3 (2.0 eq) DMA | 110 °C | 65–80% | Suppressed double-bond migration; high regiocontrol. |
Experimental Protocols
Protocol A: Palladium-Catalyzed α-Arylation
This protocol is adapted from foundational methodologies for the α-arylation of esters[3].
Preparation & Setup:
-
Flame-dry a Schlenk flask equipped with a magnetic stir bar under a continuous stream of argon.
-
Charge the flask with Pd2(dba)3 (0.01 equiv) and the selected Buchwald biaryl phosphine ligand (e.g., 2-dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl, XPhos) (0.02 equiv).
-
Add the aryl bromide (1.0 equiv) to the flask. If the aryl bromide is a liquid, add it in Step 5.
Enolate Generation & Coupling: 4. In a separate flame-dried vial, dissolve ethyl 2-(cyclopent-2-en-1-yl)acetate (1.2 equiv) in anhydrous toluene (0.2 M relative to the aryl halide). 5. Cool the substrate solution to -78 °C. Dropwise add a 1.0 M solution of LiHMDS in THF (1.5 equiv). Stir for 30 minutes at -78 °C to ensure complete enolate formation[2]. 6. Transfer the enolate solution via cannula into the Schlenk flask containing the palladium catalyst mixture. 7. Seal the flask, warm to room temperature, and then heat to 80 °C in an oil bath for 12–16 hours. 8. Workup: Cool to room temperature, quench with saturated aqueous NH4Cl, extract with EtOAc (3x), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Regioselective Heck-Type Cross-Coupling
This protocol utilizes specific base/solvent pairings to prevent post-insertion olefin isomerization[4].
Preparation & Setup:
-
In a nitrogen-filled glovebox, charge a thick-walled pressure tube with Pd2(dba)3 (0.025 equiv), PCy3 (0.05 equiv), and finely milled anhydrous Na2CO3 (2.0 equiv).
-
Add the aryl bromide (1.0 equiv) to the tube.
Reaction Execution: 3. Remove the tube from the glovebox and connect to a Schlenk line. 4. Inject anhydrous N,N-dimethylacetamide (DMA) to achieve a 0.1 M concentration. 5. Inject ethyl 2-(cyclopent-2-en-1-yl)acetate (1.5 equiv) via microsyringe. 6. Seal the pressure tube with a Teflon screw cap and heat the vigorously stirring mixture to 110 °C for 24 hours. 7. Workup: Cool the reaction mixture to room temperature. Dilute with diethyl ether and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. 8. Wash the filtrate with water (to remove DMA) and brine, dry over MgSO4, and concentrate. Isolate the conjugated/non-conjugated arylcyclopentene derivative via silica gel chromatography.
References
-
[3] Palladium-catalyzed alpha-arylation of esters - PubMed - NIH. J Am Chem Soc. 2001 Aug 22;123(33):7996-8002. Available at:[Link]
-
[4] Highly Selective Palladium-Catalyzed Heck Reactions of Aryl Bromides with Cycloalkenes | Organic Letters - ACS Publications. Org. Lett. 1999, 1, 8, 1257–1259. Available at:[Link]
-
[5] Palladium-Catalyzed Vinylation of Cyclopentenes with Inverted Z,E-Isomerism of Vinylic Substrates | Organic Letters - ACS Publications. Org. Lett. 2022, 24, 18, 3350–3354. Available at: [Link]
Sources
Palladium-Catalyzed Asymmetric Allylic Alkylation of Ethyl 2-(Cyclopent-2-en-1-yl)acetate: A Methodological Guide
Executive Summary
Ethyl 2-(cyclopent-2-en-1-yl)acetate (CAS 15848-49-4; MW 154.21 g/mol ) is a highly versatile, cyclic small-molecule scaffold utilized extensively in the flavor, fragrance, and pharmaceutical industries[1][2]. Characterized by a reactive cyclopentene ring and an ester functional group, it serves as a premier electrophilic intermediate in transition-metal-catalyzed asymmetric allylic alkylation (AAA)[3]. This application note provides a comprehensive, self-validating protocol for the enantioselective alkylation of ethyl 2-(cyclopent-2-en-1-yl)acetate using soft carbon nucleophiles, a critical transformation for synthesizing complex chiral building blocks like chaulmoogric acid derivatives[4].
Mechanistic Principles & Causality
The catalytic alkylation of cyclopent-2-en-1-yl acetates relies on the generation of a reactive π-allyl palladium intermediate[5]. The choice of reagents is dictated by the following mechanistic principles:
-
Oxidative Addition: The Pd(0) catalyst inserts into the allylic C-O bond. The acetate group acts as an excellent leaving group, yielding an electrophilic π-allyl palladium complex[5][6].
-
Stereocontrol via Chiral Ligands: Because the cyclopentenyl system is cyclic, nucleophilic attack occurs strictly on the face opposite to the palladium atom (anti-attack). Enantioselectivity is therefore governed by the chiral ligand (e.g., Trost ligands or phosphinooxazolines), which creates a chiral pocket that dictates which enantiotopic face of the symmetric π-allyl intermediate is attacked[4][5].
-
Soft Enolization: Strong bases (like NaH or LDA) can hydrolyze the ethyl ester or cause background racemic alkylation. Instead, a combination of N,O-bis(trimethylsilyl)acetamide (BSA) and a catalytic amount of KOAc is used to generate the enolate of the malonate nucleophile under exceptionally mild, neutral-like conditions[7].
Pd-catalyzed asymmetric allylic alkylation cycle for cyclopentenyl acetates.
Comparative Efficacy of Catalytic Systems
The choice of chiral ligand fundamentally alters the stereochemical outcome of the reaction. The table below summarizes quantitative data from literature benchmarking the alkylation of cyclopentenyl acetates with malonate nucleophiles.
| Substrate | Catalyst Precursor | Chiral Ligand | Nucleophile | Yield (%) | ee (%) | Ref |
| Cyclopent-2-en-1-yl acetate | [Pd(allyl)Cl]₂ (2.5 mol%) | Phosphinooxazoline | Dimethyl malonate | >90 | >99 | [4] |
| Cyclopent-2-en-1-yl acetate | Pd₂(dba)₃ (1 mol%) | (R,R)-Trost Ligand | Diethyl malonate | 85 | 95 | [5] |
| Cyclopent-2-en-1-yl acetate | [Pd(allyl)Cl]₂ (2.5 mol%) | Heteroarylidene (Furan/Thiophene) | Dimethyl malonate | 88 | Racemic | [7] |
Note: The use of heteroarylidene ligands, while providing excellent yields, fails to provide enantio-discrimination for this specific cyclic substrate, highlighting the necessity of optimized ligand selection (e.g., Phosphinooxazolines)[4][7].
Standard Operating Procedure: Enantioselective Alkylation
This protocol details the asymmetric allylic alkylation of ethyl 2-(cyclopent-2-en-1-yl)acetate using dimethyl malonate. It is designed as a self-validating system to ensure quality control at each phase.
Materials Required
-
Substrate: Ethyl 2-(cyclopent-2-en-1-yl)acetate (Purity >95%)[8]
-
Catalyst/Ligand: [Pd(allyl)Cl]₂ and a validated chiral ligand (e.g., (R,R)-Trost ligand)[5]
-
Nucleophile & Base: Dimethyl malonate, N,O-bis(trimethylsilyl)acetamide (BSA), Potassium acetate (KOAc)[7]
-
Solvent: Dichloromethane (CH₂Cl₂), rigorously degassed via freeze-pump-thaw to prevent Pd(0) oxidation.
Step-by-Step Methodology
Phase 1: Catalyst Assembly & Activation
-
In a flame-dried Schlenk flask under an Argon atmosphere, dissolve [Pd(allyl)Cl]₂ (1.0 mol%) and the chiral ligand (2.5 mol%) in degassed CH₂Cl₂ (0.1 M relative to substrate)[5].
-
Stir the mixture at room temperature for 30 minutes.
-
Self-Validation Checkpoint: Observe the color transition. The initial pale-yellow solution should transition to a deeper orange/red hue, confirming the successful coordination of the ligand to the palladium center. Proceeding before this color change risks background racemic alkylation by unliganded Pd.
Phase 2: Nucleophile Activation & Reaction Execution
-
To the active catalyst solution, add ethyl 2-(cyclopent-2-en-1-yl)acetate (1.0 equiv) via syringe.
-
Sequentially add dimethyl malonate (3.0 equiv), BSA (3.0 equiv), and KOAc (0.2 equiv)[7].
-
Causality Note: BSA acts as a silylating agent that, in concert with catalytic KOAc, generates the reactive enolate of dimethyl malonate in situ. This avoids the use of strong alkoxide bases that would saponify the ethyl ester of the substrate.
-
Stir the reaction at room temperature for 12–24 hours.
Phase 3: Reaction Monitoring & Quenching
-
Self-Validation Checkpoint (TLC): Monitor the reaction via Thin Layer Chromatography (Hexanes/EtOAc 8:2). Ethyl 2-(cyclopent-2-en-1-yl)acetate is UV-inactive but stains dark brown with KMnO₄. The desired alkylated product is UV-active. The reaction is complete when the KMnO₄-active/UV-inactive spot is fully consumed.
-
Quench the reaction by adding saturated aqueous NH₄Cl. Extract the aqueous layer three times with EtOAc[5].
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Phase 4: Purification & Stereochemical Validation
-
Purify the crude mixture via silica gel flash chromatography.
-
Self-Validation Checkpoint (Chiral HPLC): Determine the enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralcel OD-H column). Compare the retention times against a racemic standard (synthesized separately using an achiral ligand like dppp) to validate the >95% ee threshold.
Downstream Applications
The resulting enantiopure alkylated cyclopentene can be subjected to Krapcho decarboxylation (heating in wet DMSO with NaCl) to yield mono-ester derivatives. These derivatives are crucial intermediates in the total synthesis of naturally occurring cyclopentenyl fatty acids, such as (-)-chaulmoogric acid, which possess unique pharmacological profiles[4][5].
References
- Smolecule.Buy ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4.
- CymitQuimica.CAS 15848-49-4: ethyl cyclopent-2-en-1-ylacetate.
- Chem-Impex.Ethyl 2-(cyclopent-2-en-1-yl)acetate.
- ChemRxiv.Active, selective, and stable single-component precatalysts for asymmetric allylic alkylation.
- ResearchGate.Syntheses of Enantiomerically Pure Cyclopent‐2‐ene‐1‐carboxylic Acid and (Cyclopent‐2‐enyl)acetic Acid...
- MDPI.Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives.
- BenchChem.Technical Support Center: Optimizing Reaction Conditions for (1s)-Cyclopent-2-ene-1-carboxylic acid.
Sources
- 1. Buy ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 [smolecule.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Allylic Alkylations Catalyzed By Palladium-Bis(oxazoline) Complexes Derived From Heteroarylidene Malonate Derivatives [mdpi.com]
- 8. Ethyl 2-(cyclopent-2-en-1-yl)acetate | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of Ethyl 2-(cyclopent-2-en-1-yl)acetate
Welcome to the technical support center for the synthesis of ethyl 2-(cyclopent-2-en-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to improve your reaction yields and product purity.
Introduction to Synthetic Strategies
Ethyl 2-(cyclopent-2-en-1-yl)acetate is a valuable intermediate in organic synthesis, notably in the fragrance industry and as a building block for complex pharmaceutical agents.[1] The successful synthesis of this molecule hinges on the careful control of reaction conditions. The primary routes for its synthesis include:
-
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction): This is a powerful method for forming the crucial carbon-carbon bond by reacting a cyclopentenyl substrate with a nucleophile, such as the enolate of ethyl acetate.[2][3][4] This reaction is known for its mild conditions and high chemo-, regio-, and stereoselectivity.[2][3]
-
Fischer-Speier Esterification: This classic method involves the acid-catalyzed reaction of 2-cyclopentene-1-acetic acid with ethanol.[1][5][6] While straightforward, the reversible nature of this reaction presents challenges in achieving high yields.[7][8][9]
-
One-Pot Synthesis from Diethyl Adipate: An industrially relevant, multi-step process that proceeds via cyclization, substitution, hydrolysis, decarboxylation, and final esterification.[10]
This guide will primarily focus on troubleshooting the Palladium-Catalyzed Allylic Alkylation and Fischer-Speier Esterification routes, as these are most commonly employed in a laboratory setting.
Troubleshooting Guide: Improving Reaction Yield
This section addresses specific issues you may encounter during the synthesis of ethyl 2-(cyclopent-2-en-1-yl)acetate in a question-and-answer format.
Palladium-Catalyzed Allylic Alkylation (Tsuji-Trost Reaction)
Q1: My reaction yield is consistently low, and I observe a significant amount of starting material. What are the likely causes and how can I improve the conversion?
A1: Low conversion in a Tsuji-Trost reaction often points to issues with the catalyst activity, the nucleophile generation, or the reaction conditions.
-
Catalyst Inactivation: The Pd(0) catalyst is sensitive to oxidation. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Degas your solvents prior to use. The choice of phosphine ligands is also critical; their introduction can significantly improve reactivity.[3]
-
Inefficient Nucleophile Generation: The enolate of ethyl acetate must be generated in situ using a suitable base. If the base is not strong enough or if there are acidic impurities (including water), the enolate concentration will be too low for efficient reaction.
-
Solution: Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS). Ensure all reagents and solvents are strictly anhydrous.
-
-
Suboptimal Reaction Temperature: While these reactions are often run at room temperature, some systems require gentle heating to overcome the activation energy.
-
Solution: Monitor your reaction by TLC or GC-MS. If no product is formed after a reasonable time, consider gradually increasing the temperature to 40-50 °C.
-
Experimental Protocol: Optimizing Catalyst and Nucleophile
-
Dry all glassware in an oven at >100 °C for several hours and cool under a stream of inert gas.
-
Use freshly distilled, anhydrous solvents.
-
Under an inert atmosphere, add the palladium catalyst and ligand to the solvent.
-
In a separate flask, prepare the enolate of ethyl acetate by slowly adding it to a solution of a strong base (e.g., LDA) in anhydrous THF at -78 °C.
-
Slowly add the pre-formed enolate solution to the reaction flask containing the cyclopentenyl substrate and catalyst.
-
Allow the reaction to slowly warm to room temperature and stir until completion.
Q2: I am observing the formation of multiple byproducts, leading to a complex mixture and difficult purification. What are these byproducts and how can I minimize them?
A2: Byproduct formation is a common issue. The likely culprits are double alkylation, elimination reactions, or reactions involving impurities.
-
Double Alkylation: The product, ethyl 2-(cyclopent-2-en-1-yl)acetate, still possesses an acidic α-hydrogen and can be deprotonated to react again with the cyclopentenyl substrate.
-
Solution: Use a slight excess of the cyclopentenyl substrate relative to the nucleophile. Also, adding the enolate slowly to the reaction mixture can help maintain a low concentration of the nucleophile, disfavoring double alkylation.[11]
-
-
Elimination Products: If your cyclopentenyl substrate has a good leaving group, elimination to form cyclopentadiene can occur, especially at higher temperatures.
-
Solution: Maintain a moderate reaction temperature. The choice of leaving group is also important; acetates are generally less prone to elimination than halides.
-
-
Side Reactions from Impurities: Water in the reaction mixture can quench the enolate and lead to hydrolysis of the starting materials or product.[7]
Table 1: Troubleshooting Byproduct Formation in Tsuji-Trost Reaction
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SYN-101 | Complex mixture of byproducts | Double alkylation of the product | Use a slight excess of the cyclopentenyl substrate. Add the enolate solution slowly. |
| SYN-102 | Formation of cyclopentadiene | Elimination of the leaving group | Maintain a moderate reaction temperature. Use a less labile leaving group (e.g., acetate). |
| SYN-103 | Hydrolysis of starting materials/product | Presence of water in the reaction | Use anhydrous reagents and solvents. Perform the reaction under a strict inert atmosphere. |
Q3: I am struggling with the diastereoselectivity of the reaction. How can I control the stereochemical outcome?
A3: The diastereoselectivity of the Tsuji-Trost reaction is influenced by the choice of ligand, solvent, and the nature of the nucleophile. The attack of the nucleophile on the π-allyl palladium complex can occur from either the same face (retention) or the opposite face (inversion) of the departing leaving group.
-
Ligand Choice: Chiral phosphine ligands are instrumental in controlling the stereochemistry. The Trost ligands, for instance, have shown excellent enantioselectivity in similar reactions.
-
Solvent Effects: The polarity of the solvent can influence the geometry of the transition state. Non-polar solvents like toluene or THF are commonly used.
-
"Hard" vs. "Soft" Nucleophiles: The nature of the nucleophile can dictate the mechanism. "Soft" nucleophiles (pKa < 25), like the enolate of ethyl acetate, typically attack the allyl group directly in an "outer-sphere" mechanism. "Hard" nucleophiles may coordinate to the metal first.[4][12]
Logical Flow for Troubleshooting Low Diastereoselectivity
Caption: Troubleshooting workflow for low diastereoselectivity.
Fischer-Speier Esterification
Q1: My Fischer esterification reaction does not go to completion, and the yield is low even after prolonged reaction times. What is limiting the reaction?
A1: The Fischer esterification is a reversible reaction, and the equilibrium often lies unfavorably for product formation.[5][6][9]
-
Equilibrium Limitation: The presence of water, a byproduct, can drive the reaction backward through hydrolysis.
-
Solution 1: Use of Excess Reagent: Employ a large excess of one of the reactants, typically the less expensive one (ethanol). This shifts the equilibrium towards the product side according to Le Chatelier's principle.[9]
-
Solution 2: Water Removal: Actively remove water as it is formed. This can be achieved using a Dean-Stark apparatus, molecular sieves, or a drying agent.[5][6]
-
-
Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Solution: Ensure a catalytic amount of a strong acid like sulfuric acid or p-toluenesulfonic acid is used.[5]
-
Experimental Protocol: Driving the Fischer Esterification to Completion
-
Combine 2-cyclopentene-1-acetic acid, a large excess of ethanol (e.g., 10-20 equivalents), and a catalytic amount of concentrated sulfuric acid in a round-bottom flask.
-
Attach a Dean-Stark apparatus filled with a suitable solvent (e.g., toluene) that forms an azeotrope with water.
-
Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, and the water will separate, preventing it from returning to the reaction mixture.
-
Continue the reaction until no more water is collected in the trap.
-
Work up the reaction by neutralizing the acid, washing with brine, and drying the organic layer.
Q2: During the workup of my Fischer esterification, I am experiencing significant product loss. How can I improve the purification process?
A2: Product loss during workup is often due to the solubility of the ester in the aqueous phase or incomplete extraction.
-
Emulsion Formation: Vigorous shaking during extraction can lead to stable emulsions, making phase separation difficult.
-
Incomplete Extraction: Ethyl 2-(cyclopent-2-en-1-yl)acetate has some water solubility. Multiple extractions with a suitable organic solvent are necessary.
-
Hydrolysis during Workup: If the acidic catalyst is not properly neutralized, the ester can hydrolyze back to the carboxylic acid during the aqueous workup.
Table 2: Optimizing Workup for Fischer Esterification
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| PUR-201 | Product loss during workup | Emulsion formation, incomplete extraction | Use gentle inversions during extraction. Perform multiple extractions (3-4 times) with a non-polar organic solvent. |
| PUR-202 | Product hydrolysis during workup | Incomplete neutralization of the acid catalyst | Carefully neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) until effervescence ceases. |
Frequently Asked Questions (FAQs)
Q: What is the typical purity of commercially available ethyl 2-(cyclopent-2-en-1-yl)acetate, and what are the common impurities? A: Commercial grades are typically >95% pure. Common impurities may include unreacted 2-cyclopentene-1-acetic acid, ethanol, and byproducts from side reactions depending on the synthetic route. Positional isomers of the double bond in the cyclopentene ring can also be present.
Q: Can I use a different alcohol for the esterification? A: Yes, the Fischer esterification is adaptable to other primary and secondary alcohols. However, tertiary alcohols are prone to elimination under acidic conditions.[5] The reaction kinetics and equilibrium position may change with different alcohols.
Q: For the Tsuji-Trost reaction, what other leaving groups can be used on the cyclopentene ring besides acetate? A: A variety of leaving groups are suitable, including carbonates, phosphates, and halides. The choice of leaving group can affect the reaction rate and the potential for side reactions.[3]
Q: How can I effectively remove the palladium catalyst after the reaction? A: The palladium catalyst can often be removed by filtration through a plug of silica gel or celite. Alternatively, specific scavengers can be used to bind the palladium, which is then removed by filtration.
Reaction Mechanism: Palladium-Catalyzed Allylic Alkylation
Caption: Simplified catalytic cycle of the Tsuji-Trost reaction.
References
-
General Light-Induced Pd-Catalyzed Allylic C–H Alkylation of Internal Alkenes: Direct Access to Tertiary and Quaternary Carbon Centers. Journal of the American Chemical Society. [Link]
-
Preparation of Cyclopent-2-enone Derivatives via the Aza-Piancatelli Rearrangement. Organic Syntheses. [Link]
-
Palladium-catalyzed enantioselective allylic alkylation of thiocarboxylate ions: asymmetric synthesis of allylic thioesters and memory effect/dynamic kinetic resolution of allylic esters. PubMed. [Link]
-
Palladium-Catalyzed Enantioselective Decarboxylative Allylic Alkylation of Cyclopentanones. Organic Chemistry Portal. [Link]
-
Catalyst-Directed Diastereoselective Isomerization of Allylic Alcohols for the Stereoselective Construction of C(20) in Steroid. Synfacts. [Link]
-
Enantioselective Allylic Alkylation with 4-Alkyl-1,4-dihydropyridines Enabled by Photoredox/Palladium Cocatalysis. Journal of the American Chemical Society. [Link]
-
Tsuji–Trost reaction. Wikipedia. [Link]
-
Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Quora. [Link]
-
Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. MDPI. [Link]
-
Palladium-Catalyzed Coupling of Allylic Acetates with Aryl- and Vinylstannanes. Organic Chemistry Portal. [Link]
-
Diastereoselective Synthesis of Trisubstituted Cyclopropanes by Palladium-Catalyzed Intramolecular Allylic Alkylation of -Aryl Esters. ResearchGate. [Link]
-
Palladium-catalyzed asymmetric allenylic alkylation: construction of multiple chiral thiochromanone derivatives. RSC Publishing. [Link]
- Preparation method of ethyl 2-oxocyclopentylacetate.
-
Separation and purification of ethyl acetate from its reaction mass: proposal for downstream distillation sequence and validation. ResearchGate. [Link]
- PURIFICATION OF ETHYL ACETATE FROM MIXTURES COMPRISING ETHANOL AND WATER BY PRESSURE SWING DISTILLATION.
-
Fischer–Speier esterification. Wikipedia. [Link]
-
Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances. MDPI. [Link]
-
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
Tsuji-Trost Reaction Trost Allylation. Organic Chemistry Portal. [Link]
-
n-selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex. ScienceDirect. [Link]
-
Fischer Esterification. Organic Chemistry Portal. [Link]
-
Catalytic Asymmetric Synthesis of Diketopiperazines by Intramolecular Tsuji-Trost Allylation. The Journal of Organic Chemistry. [Link]
-
High Purity Ethyl Acetate Production with a Batch Reactive Distillation Column using Dynamic Optimization Strategy. Semantic Scholar. [Link]
-
(1r,4s)-(+)-4-hydroxy-2-cyclopentenyl acetate. Organic Syntheses. [Link]
-
One-pot synthesis of 2-alkyl cycloketones on bifunctional Pd/ZrO2 catalyst. ScienceDirect. [Link]
-
A facile and efficient route to one-pot synthesis of new cyclophanes using vinamidinium salts. RSC Publishing. [Link]
-
Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry. [Link]
Sources
- 1. ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. quora.com [quora.com]
- 8. mdpi.com [mdpi.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 11. $n$-selective Tsuji–Trost allylation promoted by a recyclable TSIL-palladium complex [comptes-rendus.academie-sciences.fr]
- 12. thieme-connect.de [thieme-connect.de]
troubleshooting impurities during ethyl 2-(cyclopent-2-en-1-yl)acetate extraction
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity intermediates is critical for downstream success. Ethyl 2-(cyclopent-2-en-1-yl)acetate is a highly versatile building block featuring a strained cyclopentene ring[1], widely used in pharmaceutical synthesis and fragrance formulation[2].
This guide provides an authoritative, mechanistic approach to troubleshooting extraction impurities, supported by self-validating protocols to ensure absolute structural integrity during your liquid-liquid extraction workflows.
Extraction Workflow Visualization
Workflow for the extraction and purification of ethyl 2-(cyclopent-2-en-1-yl)acetate.
Diagnostic FAQs: Troubleshooting Impurities
Q: Why is my extracted product contaminated with the cyclopent-1-enyl isomer? A: During the standard synthesis of ethyl 2-(cyclopent-2-en-1-yl)acetate[3], strong acidic conditions (e.g., sulfuric acid) are employed. If the reaction is not neutralized rapidly during the quench phase, the residual acid lowers the activation energy for carbocation formation. This drives a double-bond migration from the kinetic cyclopent-2-enyl position to the thermodynamically favored cyclopent-1-enyl position (a more stable, trisubstituted endocyclic double bond)[1]. Causality & Fix: The thermodynamic sink of the migrated double bond cannot be reversed. You must prevent it by quenching the reaction strictly at 0–5 °C using a mild base (saturated NaHCO 3 ) before any solvent extraction occurs.
Q: How do I resolve persistent emulsions during the aqueous workup? A: Unreacted 2-cyclopentene-1-acetic acid acts as an amphiphilic surfactant when partially deprotonated by mild bases during the quench. This lowers the interfacial tension between the organic solvent and water, creating a stable micellar emulsion[4]. Causality & Fix: Increase the ionic strength of the aqueous phase by adding saturated brine (NaCl). The high salt concentration disrupts the hydration shells of the surfactant molecules, forcing the organic compounds into the ethyl acetate layer via the "salting-out" effect.
Q: My GC-MS shows residual ethanol in the purified organic phase. How can I optimize solvent removal? A: Ethanol is highly miscible with both water and ethyl acetate. Due to strong hydrogen bonding, ethanol can co-partition into the organic phase if the aqueous wash volume is insufficient to overcome its affinity for the ester/solvent matrix[3]. Causality & Fix: Perform a rigorous back-extraction. Wash the combined organic layers with at least three volumes of distilled water or brine to shift the partition coefficient of ethanol entirely into the aqueous phase.
Q: What causes the presence of ethyl 2-oxocyclopentylacetate in my final extract? A: This is a synthetic route impurity rather than an extraction artifact. If you are utilizing the industrial "one-pot" method starting from diethyl adipate[1], incomplete hydrolysis and decarboxylation of the cyclized intermediate will leave the oxo-derivative intact[5]. Causality & Fix: Ensure the acidic hydrolysis step is refluxed to absolute completion (monitored by the cessation of CO 2 gas evolution) before proceeding to the final esterification and extraction.
Self-Validating Extraction Protocol
This methodology ensures that each step provides immediate, observable feedback to validate the success of the chemical operation.
Phase 1: Reaction Quenching & Neutralization
-
Cool the crude esterification mixture to 0–5 °C using an ice bath to suppress acid-catalyzed double-bond migration.
-
Add saturated aqueous NaHCO 3 dropwise under vigorous stirring.
-
Validation Checkpoint: Monitor CO 2 gas evolution. The quench is structurally validated when gas evolution entirely ceases and the aqueous phase pH stabilizes at 8.0.
Phase 2: Liquid-Liquid Extraction
-
Transfer the neutralized mixture to a separatory funnel and add ethyl acetate (EtOAc) at a 1:1 volume ratio to the aqueous phase. EtOAc provides an optimal partition coefficient for the target ester[4].
-
Invert the funnel gently and vent immediately to release any residual CO 2 pressure.
-
Validation Checkpoint: Allow the layers to separate. A distinct, sharp boundary indicates proper solvent ratios. If the boundary is hazy, proceed immediately to Phase 3.
Phase 3: Emulsion Mitigation & Washing
-
If an emulsion forms, add saturated NaCl (brine) equivalent to 20% of the aqueous volume to break the surfactant effect of residual carboxylic acids.
-
Drain the lower aqueous phase. Wash the retained organic phase with two additional portions of brine to remove residual ethanol[3].
-
Validation Checkpoint: The final organic layer must be visually transparent. Cloudiness indicates the presence of suspended water droplets.
Phase 4: Drying and Concentration
-
Add anhydrous Na 2 SO 4 to the organic phase to remove trace dissolved water.
-
Validation Checkpoint: Swirl the flask. The drying agent must be free-flowing (resembling a "snow globe"). If it clumps heavily, water is still present; add more Na 2 SO 4 until free-flowing.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator (40 °C, reduced pressure).
Phase 5: Purification
-
Perform vacuum distillation on the concentrated crude.
-
Validation Checkpoint: The target compound, ethyl 2-(cyclopent-2-en-1-yl)acetate, will elute cleanly. Its atmospheric equivalent boiling point is 196–197 °C[2].
Quantitative Physicochemical Data
| Parameter | Optimal Value | Causality / Rationale | Reference |
| Target Boiling Point | 196 - 197 °C (atm) | Serves as the baseline for calculating vacuum distillation temperatures to prevent thermal degradation. | [2] |
| Aqueous Wash pH | 8.0 - 8.5 | Deprotonates residual starting acid (pKa ~4.5) without triggering base-catalyzed ester hydrolysis. | [3] |
| Brine Concentration | > 20% w/v NaCl | Maximizes ionic strength to break emulsions and salt out the organic product effectively. | [4] |
| Molecular Weight | 154.21 g/mol | Used to calculate theoretical yields, mass balances, and partition distributions during extraction. | [4] |
Sources
- 1. ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 [smolecule.com]
- 4. CAS 15848-49-4: ethyl cyclopent-2-en-1-ylacetate [cymitquimica.com]
- 5. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
Technical Support Center: Stabilization and Storage of Ethyl 2-(cyclopent-2-en-1-yl)acetate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, synthetic chemists, and drug development professionals in managing the storage and handling of ethyl 2-(cyclopent-2-en-1-yl)acetate (CAS: 15848-49-4).
This versatile ester is a critical building block in pharmaceutical synthesis, polymer chemistry, and the fragrance industry[1][2]. However, its highly activated cyclopentene ring makes it uniquely susceptible to autoxidation and free-radical polymerization[3]. This guide synthesizes mechanistic causality with field-proven protocols to ensure your monomer remains stable, pure, and ready for sensitive downstream applications.
Autoxidation and Stabilization Workflow
Logical workflow of cyclopentene autoxidation and stabilization using BHT and cold storage.
Troubleshooting & FAQs
Q1: Why has my ethyl 2-(cyclopent-2-en-1-yl)acetate become highly viscous and slightly yellow during storage? A1: The cyclopentene ring is highly prone to autoxidation. When exposed to oxygen and ambient light, the allylic C-H bonds undergo hydrogen abstraction to form hydroperoxides. These hydroperoxides thermally or photochemically cleave to generate reactive alkoxy and hydroxy radicals, which initiate free-radical polymerization across the double bond[3]. The yellowing is typically caused by the formation of conjugated polyenes or oxidized impurities. Corrective Action: Discard highly viscous batches, as the ester is heavily polymerized. Prevent this by storing the monomer at 0–8 °C in amber glass[2], under an inert atmosphere, and spiked with a radical inhibitor.
Q2: What is the optimal inhibitor, and at what concentration should it be used? A2: Butylated hydroxytoluene (BHT) is the industry standard for stabilizing cyclic alkenes and ethers, typically used at concentrations of 50 to 250 ppm[4]. Causality: BHT acts as a sterically hindered phenolic radical scavenger. It donates a hydrogen atom to propagating peroxy radicals, converting them into stable hydroperoxides and a resonance-stabilized phenoxy radical that is too sterically hindered to propagate the polymer chain.
Q3: Does BHT interfere with downstream pharmaceutical synthesis, and how can I remove it? A3: Yes. While BHT prevents storage polymerization, it will also quench radical-initiated reactions (e.g., radical halogenation, thiol-ene click chemistry) and can poison sensitive transition-metal catalysts used in cross-coupling or metathesis. Corrective Action: BHT can be removed immediately prior to use by passing the neat liquid through a short plug of activated basic alumina. The weakly acidic phenolic hydroxyl group of BHT binds tightly to the basic alumina, while the neutral ester passes through quantitatively.
Q4: How do I verify the integrity of the monomer before starting a sensitive synthesis? A4: Trace peroxides and oligomers can severely impact reaction yields. Diagnostic:
-
Peroxide Test: Use KI-starch indicator strips. A blue/black color indicates >5 ppm peroxides.
-
1H-NMR (CDCl3): Check the integration of the vinylic protons (approx. 5.6–5.8 ppm) relative to the ethyl ester protons. Broadening of the baseline or loss of vinylic integration directly correlates to oligomerization.
Quantitative Data: Storage Parameters
The following table summarizes the impact of storage conditions on the shelf life and structural integrity of ethyl 2-(cyclopent-2-en-1-yl)acetate.
| Storage Condition | Inhibitor Concentration | Atmosphere | Temperature | Expected Shelf Life | Peroxide Risk |
| Unprotected | None | Air | 20–25 °C | < 1 Week | High |
| Standard | 50 ppm BHT | Air | 20–25 °C | 1–3 Months | Moderate |
| Cold Storage | None | Argon | 0–8 °C[2] | 3–6 Months | Low |
| Optimal (Commercial) | 250 ppm BHT | Argon | 0–8 °C[2] | > 12 Months | Negligible |
Field-Proven Experimental Protocols
Protocol A: Inerting and Inhibitor Addition for Long-Term Storage
Causality: Oxygen is the primary initiator for autoxidation. Argon is heavier than air and nitrogen, providing a superior protective blanket over the liquid surface to prevent peroxide initiation[3].
-
Preparation: In a fume hood, prepare a 10 mg/mL stock solution of BHT in anhydrous ethyl 2-(cyclopent-2-en-1-yl)acetate.
-
Dosing: Calculate the volume required to achieve 100 ppm BHT in your bulk monomer batch. Add the stock solution to the bulk liquid and swirl gently to homogenize.
-
Sparging (For batches >100 mL): Bubble dry Argon gas through the liquid via a stainless-steel needle for 5 minutes to displace dissolved oxygen.
-
Blanketing: Withdraw the sparging needle to the headspace. Flush the headspace with Argon for 1 minute.
-
Sealing: Quickly cap the amber glass bottle with a PTFE-lined septum cap. Wrap the seal with Parafilm and store at 0–8 °C[2]. Self-Validation System: Test the batch with a peroxide strip 24 hours post-storage; it must read 0 ppm to confirm successful inerting.
Protocol B: Inhibitor Removal via Basic Alumina Filtration (Pre-Reaction)
Causality: Removing the inhibitor is necessary for radical-sensitive syntheses. Basic alumina selectively adsorbs the phenolic BHT via acid-base interaction while allowing the non-polar ester to elute.
-
Column Preparation: Pack a glass pipette or a small fritted column with 2 grams of activated basic alumina (Brockmann Grade I) per 10 mL of monomer.
-
Conditioning: Flush the column with 1 column volume of anhydrous, inhibitor-free solvent (e.g., hexane or DCM) if diluting the monomer, or leave dry if passing neat.
-
Elution: Pass the required volume of ethyl 2-(cyclopent-2-en-1-yl)acetate through the column using positive Argon pressure.
-
Collection: Collect the eluent in an Argon-flushed, oven-dried Schlenk flask. Self-Validation System: Analyze the eluent via UV-Vis spectroscopy. The characteristic BHT absorption peak at ~275 nm should be completely absent, confirming quantitative removal before proceeding with your synthesis.
References
-
Biochemexperts. "Ethyl 2-(cyclopent-2-en-1-yl)acetate". Biochemexperts.com. Available at:[Link]
Sources
resolving low conversion rates in ethyl 2-(cyclopent-2-en-1-yl)acetate alkylation
Welcome to the technical support center for resolving challenges in the α-alkylation of ethyl 2-(cyclopent-2-en-1-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties, particularly low conversion rates, in this specific synthetic transformation. Here, we dissect common experimental pitfalls and provide robust, evidence-based solutions in a direct question-and-answer format.
Troubleshooting Guide: Diagnosing and Resolving Low Conversion
Low conversion is the most frequently reported issue in the alkylation of ester enolates. The root cause often lies in one of several key experimental parameters. This section will walk you through a logical troubleshooting process to identify and rectify the problem.
Question 1: My conversion is very low or non-existent. Is my choice of base appropriate?
Answer: This is the most critical parameter. Inefficient deprotonation of the α-proton is the primary reason for reaction failure. For this substrate, a strong, non-nucleophilic, and sterically hindered base is essential for quantitative and irreversible enolate formation.[1]
-
The Recommended Base: Lithium Diisopropylamide (LDA) LDA is the base of choice for this transformation.[2][3] Its bulky nature prevents it from acting as a nucleophile and attacking the ester carbonyl group, a common side reaction with smaller, less-hindered bases like sodium ethoxide. Furthermore, the pKa of its conjugate acid, diisopropylamine, is approximately 36, which is significantly higher than the estimated pKa of the ester's α-proton (~25). This large difference ensures that the deprotonation is rapid, complete, and essentially irreversible, which is crucial for preventing side reactions and maximizing the concentration of the reactive enolate.[2]
-
Common Pitfalls with Other Bases:
-
Sodium Hydride (NaH): While a strong base, NaH is less sterically hindered and can lead to slower, reversible deprotonation, especially at low temperatures. This can result in a lower equilibrium concentration of the enolate and promote side reactions.[4][5]
-
Alkoxides (e.g., NaOEt): These bases are generally not strong enough to fully deprotonate the ester. The resulting equilibrium mixture containing unreacted starting material, base, and enolate is prone to self-condensation (Claisen condensation).[4][6]
-
Comparative Analysis of Common Bases
| Base | Conjugate Acid pKa | Key Characteristics | Suitability for this Reaction |
| LDA | ~36 | Strong, bulky, non-nucleophilic.[2] | Excellent. Promotes rapid, irreversible enolate formation under kinetic control.[7] |
| NaH | ~35 (H₂) | Strong, non-nucleophilic, less hindered than LDA. | Moderate. Can be effective, but may require higher temperatures, risking side reactions.[5] |
| KHMDS | ~26 | Strong, very bulky, non-nucleophilic. | Good. A viable alternative to LDA, often providing similar results. |
| NaOEt | ~16 (EtOH) | Strong, but nucleophilic and not strong enough for full deprotonation. | Poor. Leads to low conversion and high potential for Claisen condensation and transesterification.[4] |
Question 2: I'm using LDA, but my conversion is still poor. What else could be wrong?
Answer: If the base is correct, the issue likely lies in the reaction conditions or reagent quality. Enolate chemistry is highly sensitive to temperature, moisture, and reagent stoichiometry.
-
Temperature Control is Paramount: The formation of the lithium enolate with LDA must be performed at low temperatures, typically -78 °C (a dry ice/acetone bath).[8] This ensures the reaction is under kinetic control.[9][10] At this temperature, the most accessible proton is removed the fastest, and the resulting enolate is "locked" in place because there isn't enough thermal energy for it to equilibrate to a more stable (thermodynamic) form or undergo decomposition.[8] Adding the electrophile at this low temperature maximizes the desired SN2 reaction.[7]
-
Reagent Quality and Anhydrous Conditions:
-
LDA: Commercial LDA solutions can vary in concentration. It is highly recommended to titrate the LDA solution before use to know its exact molarity. Alternatively, freshly prepare it by adding n-butyllithium to diisopropylamine in anhydrous THF at 0 °C to -78 °C.[2][11]
-
Solvent: Tetrahydrofuran (THF) is the most common solvent and it must be anhydrous . Any trace of water will quench the LDA and the enolate. Use freshly distilled THF from a suitable drying agent (e.g., sodium/benzophenone) or purchase high-quality anhydrous solvent.
-
Substrate & Electrophile: Ensure your ethyl 2-(cyclopent-2-en-1-yl)acetate and alkyl halide are pure and dry.
-
-
Correct Order and Rate of Addition:
-
Base First: The standard procedure involves adding the ester solution slowly to the LDA solution at -78 °C. This ensures the ester is always in the presence of excess base, promoting rapid and complete deprotonation.
-
Electrophile Last: After allowing the enolate to form (typically 15-30 minutes), add the alkyl halide dropwise while maintaining the -78 °C temperature. A rapid addition can cause localized warming and increase side reactions.[12]
-
Below is a diagram illustrating the recommended experimental workflow.
Frequently Asked Questions (FAQs)
Q1: I see a significant amount of starting material recovered and a new, more polar spot on my TLC plate. What could this be?
A: This is a classic sign of proton quench. The most likely scenario is that your enolate formed successfully but was then protonated before it could react with the alkyl halide. The new polar spot is likely the corresponding carboxylic acid, formed by hydrolysis of the ester during aqueous workup if conditions were not carefully controlled.
-
Cause: The most common source of protons is residual water in the solvent or on the glassware. Ensure all equipment is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) before use.
-
Solution: Use high-quality anhydrous solvents and reagents. If the problem persists, consider adding the alkyl halide as a solution in a small amount of anhydrous THF to ensure it is also water-free.
Q2: My yield is low, and I've isolated a byproduct that seems to be a result of elimination from my alkyl halide. How do I prevent this?
A: The enolate is a strong base as well as a nucleophile. It can induce an E2 elimination reaction with the alkyl halide, especially if the halide is sterically hindered.[4][12]
-
Electrophile Choice: This side reaction is most common with secondary and tertiary alkyl halides.[4][7] Whenever possible, use primary or methyl halides (e.g., methyl iodide, benzyl bromide) as they are much more susceptible to the desired SN2 reaction.[13]
-
Temperature: Maintaining a low reaction temperature (-78 °C) during the addition of the electrophile can favor the SN2 pathway over elimination.
Q3: What is the role of additives like HMPA or DMPU, and should I use them?
A: Hexamethylphosphoramide (HMPA) and its less toxic alternative, 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU), are polar aprotic additives that can significantly enhance the reactivity of lithium enolates.[14][15][16]
-
Mechanism of Action: In THF, lithium enolates often exist as aggregates (dimers, tetramers).[2][15] HMPA and DMPU are strong Lewis bases that coordinate to the lithium cation, breaking up these aggregates into more reactive monomeric species.[14][15][17] This "naked" enolate is a more potent nucleophile, which can lead to faster reactions and higher yields, especially with less reactive electrophiles.[16]
-
When to Use: Consider using 1-2 equivalents of DMPU if you are using a less reactive electrophile (like a primary alkyl chloride) or if you are still experiencing low conversion after optimizing other parameters.
-
Caution: HMPA is a known carcinogen and should be handled with extreme care.[15] DMPU is the preferred modern alternative.[15][18]
The general reaction mechanism is depicted below.
Protocols
Protocol 1: Titration of LDA Solution
-
Setup: Oven-dry a 25 mL flask with a stir bar and seal with a septum. Maintain under a positive pressure of Argon or Nitrogen.
-
Reagent: Accurately weigh ~150 mg of diphenylacetic acid into the flask and dissolve in 2-3 mL of anhydrous THF. Add one drop of a suitable indicator (e.g., N-phenyl-1-naphthylamine).
-
Titration: Slowly add the LDA solution via syringe to the stirred diphenylacetic acid solution at room temperature.
-
Endpoint: The endpoint is reached when the solution maintains a persistent color change (e.g., pale yellow to deep red-brown) indicating the full consumption of the acid.
-
Calculation: Molarity (M) = (mass of acid in mg) / (212.24 mg/mmol * volume of LDA in mL).
Protocol 2: General Procedure for Alkylation
-
Setup: Assemble a flame-dried, three-neck flask equipped with a thermometer, a nitrogen/argon inlet, and a rubber septum.
-
Enolate Formation: Add anhydrous THF to the flask and cool to -78 °C. Add the titrated LDA solution (1.1 equivalents) via syringe. To this, slowly add a solution of ethyl 2-(cyclopent-2-en-1-yl)acetate (1.0 equivalent) in anhydrous THF, ensuring the internal temperature does not rise above -70 °C.
-
Stir: Stir the resulting pale yellow solution at -78 °C for 30-45 minutes.
-
Alkylation: Slowly add the alkyl halide (1.1-1.2 equivalents), either neat or as a solution in anhydrous THF, to the enolate solution at -78 °C.
-
Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[19][20] After the addition is complete, allow the reaction to stir at -78 °C for 1-3 hours, then let it warm slowly to room temperature overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C. Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).[21]
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[22]
References
- Kinetic vs. Thermodynamic Enolates. (n.d.). University of Wisconsin-Madison Chemistry.
- Kinetic vs. thermodynamic control of β-functionalized cyclic ketones: a theoretical investigation of regioselective formation of enolates. (2020). Organic Chemistry Frontiers (RSC Publishing).
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Kinetic Versus Thermodynamic Enolates. (2022, August 19). Master Organic Chemistry.[Link]
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Kinetic vs thermodynamic enolization. (2013, November 5). Henry Rzepa's Blog - Ch.imperial.[Link]
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Lithium diisopropylamide. (n.d.). Wikipedia.[Link]
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Effects of HMPA on the Structure and Reactivity of the Lithium Enolate of Cyclopentanone in THF: The Dimer is Responsible for Alkylation and Proton Exchange Reactions. (n.d.). ResearchGate.[Link]
-
Optimize Enol Formation for Improved Reaction Yield. (2026, March 6). Reaction Progress.[Link]
- Lithium Diisopropylamide-Mediated Enolizations: Solvent-Independent Rates, Solvent-Dependent Mechanisms. (2000, March 2). Journal of the American Chemical Society. [https://pubs.acs.org/doi/10.1021/ja993211+
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Thermodynamic vs kinetic enolate. (2019, July 12). Reddit.[Link]
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Quick question about LDA vs NaOH in relation to Enolate Alkylation. (2016, March 26). Reddit.[Link]
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Ch21: Which bases?. (n.d.). University of Calgary.[Link]
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Investigate the reactions and applications of LDA (lithium diisopropylamide) in organic chemistry. (2024, January 27). Proprep.[Link]
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Lithium diisopropylamide: solution kinetics and implications for organic synthesis. (n.d.). PubMed.[Link]
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Synthetic applications of Lithium Diisopropylamide (LDA) - A brief review. (2016, April 16). SciSpace.[Link]
-
Alkylation of Enolates. (n.d.). Organic Chemistry Tutor.[Link]
-
Alkylation of Enolate Ions. (2024, January 15). Chemistry LibreTexts.[Link]
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The Regioselectivity of Addition of Organolithium Reagents to Enones and Enals: The Role of HMPA. (2001, June 13). Journal of the American Chemical Society.[Link]
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CHEM 330 Topics Discussed on Oct 2. (n.d.). University of Illinois Chicago.[Link]
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Alkylation Reactions. (n.d.). Mettler Toledo.[Link]
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Alkylation of Enolates Alpha Position. (2020, April 4). Chemistry Steps.[Link]
- Process for purifying esters. (n.d.).
- Stable lithium diisopropylamide and method of preparation. (n.d.).
-
Protonation, Alkylation, Arylation, and Vinylation of Enolates. (n.d.). Science of Synthesis.[Link]
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LDA vs NAH?. (2024, August 29). Reddit.[Link]
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9.7. Enolate alkylation. (n.d.). Lumen Learning.[Link]
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Chemistry Practical Techniques: Solvent Extraction (e.g. to purify an ester or alkyl halide). (2012, April 11). YouTube.[Link]
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Enolates - Formation, Stability, and Simple Reactions. (2022, August 16). Master Organic Chemistry.[Link]
- Process for the purification of esters. (n.d.).
-
A sensitive method for rapid detection of alkyl halides and dehalogenase activity using a multistep enzyme assay. (2012, September 24). PMC.[Link]
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Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19). McMaster University.[Link]
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Concerning the Purification of Esters. (n.d.). American Journal of Science.[Link]
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Analytical Methods. (n.d.). Japan International Cooperation Agency.[Link]
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Process for the purification of a fatty acid alkyl ester by liquid-liquid extraction. (2011, June 24). ResearchGate.[Link]
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Bulky alkylation troubleshooting. (2023, November 13). Reddit.[Link]
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22.7 Alkylation of Enolate Ions. (n.d.). NC State University Libraries.[Link]
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22.7 Alkylation of Enolate Ions. (2023, September 20). OpenStax.[Link]
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Alpha Alkylation Esters. (2014, April 13). YouTube.[Link]
-
21.6: Chemistry of Esters. (2022, September 24). Chemistry LibreTexts.[Link]
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Process Fingerprinting Tools in the Development of an Alkylation Reaction. (2021, October 20). YouTube.[Link]
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry.[Link]
-
Enantioselective Alkylation of Acyclic α,α‐Disubstituted Tributyltin Enolates Catalyzed by a {Cr(salen)} Complex. (2007, April 3). The Doyle Group.[Link]
-
Syntheses of Enantiomerically Pure Cyclopent‐2‐ene‐1‐carboxylic Acid and (Cyclopent‐2‐enyl)acetic Acid by Enantioselective Palladium‐Catalyzed Allylic Alkylations − Synthesis of Enantiomerically Pure (−)‐Chaulmoogric Acid. (n.d.). ResearchGate.[Link]
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how to purify ethyl 2-(cyclopent-2-en-1-yl)acetate using column chromatography
Welcome to the technical support center for the purification of ethyl 2-(cyclopent-2-en-1-yl)acetate. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the column chromatography of this moderately non-polar ester. As a Senior Application Scientist, my goal is to blend technical protocols with practical, field-tested insights to ensure your purification is successful.
Troubleshooting Guide: Column Chromatography Issues
This section addresses specific problems you might encounter during the purification of ethyl 2-(cyclopent-2-en-1-yl)acetate. The solutions provided are based on fundamental chromatographic principles and extensive laboratory experience.
Q1: My product is eluting with the solvent front, giving no separation. What happened?
A: This is a classic sign that your mobile phase (eluent) is too polar. The eluent is out-competing your compound for binding sites on the polar silica gel, causing everything to be washed through without interaction. Ethyl 2-(cyclopent-2-en-1-yl)acetate is a relatively non-polar molecule, so it requires a non-polar solvent system for effective separation on silica gel.
-
Immediate Action: Stop the column if possible. If you have already collected the mixture, you will need to evaporate the solvent and restart the purification.
-
Solution: You must reformulate your mobile phase. The goal is to decrease its polarity. If you are using a hexane/ethyl acetate system, significantly increase the proportion of hexane. For example, if you were using a 4:1 hexane:EtOAc mixture, try 9:1 or even 19:1.
-
Causality: The fundamental principle of normal-phase chromatography is the competition between the analyte and the mobile phase for the polar stationary phase.[1][2] A highly polar mobile phase will always "win," preventing the analyte from adsorbing and thus preventing separation.[2] Always develop your solvent system using Thin-Layer Chromatography (TLC) first to avoid this issue.[3][4]
Q2: I'm seeing wide, streaky, or "tailing" bands instead of tight, symmetrical ones. What is the cause and how do I fix it?
A: Peak tailing can be caused by several factors, but the most common are sample overload, poor column packing, or secondary interactions with the stationary phase.
-
Sample Overload: You may have loaded too much crude material onto the column. This saturates the stationary phase at the point of application, leading to a non-ideal distribution of the analyte as it begins to move down the column.
-
Solution: Reduce the amount of sample loaded. A good rule of thumb is a silica-to-sample mass ratio of 30:1 to 100:1, depending on the difficulty of the separation.
-
-
Poor Column Packing: Air bubbles, channels, or cracks in the silica bed will disrupt the solvent flow, leading to an uneven solvent front and distorted bands.[5]
-
Sample Application: Applying the sample in a large volume of a strong (polar) solvent can cause band broadening.
-
Solution: Dissolve your sample in the minimum possible volume of solvent. For best results, use the "dry loading" method where the crude product is pre-adsorbed onto a small amount of silica gel or Celite, which is then carefully added to the top of the column.[8]
-
Q3: The separation between my desired product and a close-running impurity is poor. How can I improve the resolution?
A: Improving resolution requires optimizing the separation conditions to maximize the differential migration of the two compounds.
-
Decrease Solvent Polarity: This is the most effective method. A less polar eluent will slow down the movement of all compounds, but it will have a greater effect on the more polar compound, increasing the separation (ΔRf). Run several TLCs to find a solvent system that gives a larger separation between your spots, ideally aiming for a product Rf of 0.25-0.35.[4][9]
-
Increase Column Length: Resolution is proportional to the square root of the column length. Using a longer, narrower column provides more surface area for interactions and a longer path for the compounds to separate, though it will increase the run time.[10]
-
Use Gradient Elution: Start with a very non-polar solvent system (e.g., 100% hexane or 20:1 hexane:EtOAc) to ensure the compounds bind tightly at the top of the column. Then, slowly and systematically increase the polarity of the mobile phase (e.g., to 10:1, then 5:1 hexane:EtOAc).[10] This allows the less polar compounds to elute first, while the more tightly bound polar compounds require a stronger solvent to be mobilized, effectively stretching the separation.
Q4: I can't see my compound spots on the TLC plate under a UV lamp. How can I track my product during the purification?
A: The ester and isolated double bond in ethyl 2-(cyclopent-2-en-1-yl)acetate do not form a strong chromophore, making UV visualization difficult. You must use a chemical stain for visualization.
-
Recommended Stains:
-
Potassium Permanganate (KMnO₄) Stain: This is an excellent choice because it reacts with the carbon-carbon double bond in your molecule, appearing as yellow-brown spots on a purple background. It is a general stain for any oxidizable compound.[11]
-
Anisaldehyde or Vanillin Stains: These are general-purpose stains that react with a wide variety of functional groups upon heating, often producing distinct colors for different compounds, which can aid in identification.[11]
-
-
Procedure: After running your TLC, let the solvent evaporate completely. Dip the plate into the staining solution, remove it, and gently heat it with a heat gun until the spots appear.
Frequently Asked Questions (FAQs)
This section covers broader questions about the setup and theory of purifying ethyl 2-(cyclopent-2-en-1-yl)acetate via column chromatography.
Q1: What are the ideal stationary and mobile phases for this purification?
A:
-
Stationary Phase: Standard silica gel (SiO₂) with a particle size of 40-63 µm (230-400 mesh) is the industry standard for flash column chromatography and is perfectly suited for this molecule.[7] Its polar surface effectively interacts with the ester group of your compound.
-
Mobile Phase: A mixture of a non-polar alkane solvent and a slightly more polar solvent is ideal. The most common and effective system is hexanes and ethyl acetate (EtOAc) .[12][13] You will determine the optimal ratio by developing a TLC system where your product has a Retention Factor (Rf) of approximately 0.25-0.35.[4]
Q2: How do I select the correct solvent system ratio using TLC?
A: The process is systematic. Start by testing a range of solvent systems.
-
Dissolve a tiny amount of your crude mixture in a solvent like dichloromethane.
-
Spot the mixture on a TLC plate.
-
Run the plates in separate chambers with different hexane:EtOAc ratios (e.g., 19:1, 9:1, 4:1, 2:1).
-
Visualize the plates with a suitable stain (e.g., KMnO₄).
-
The ideal system is one that moves your product spot to an Rf value of ~0.3. This ensures the compound interacts sufficiently with the column for good separation without requiring an excessive volume of solvent for elution.[9]
Q3: Should I use isocratic or gradient elution?
A: The choice depends on the complexity of your crude mixture.
-
Isocratic Elution: This involves using a single, constant solvent composition throughout the entire separation. It is ideal if your impurities are all much less polar or much more polar than your product (i.e., they have very different Rf values). It is simpler to execute.
-
Gradient Elution: This involves gradually increasing the polarity of the mobile phase during the separation.[10] This is the preferred method if you have impurities with polarities very close to your product. A shallow gradient provides the best chance to resolve these close-running spots.
Q4: What is "dry loading" and why is it often recommended?
A: Dry loading is a sample application technique that improves resolution.[8]
-
Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane or diethyl ether).
-
Add a small amount of an inert adsorbent, typically silica gel or Celite (about 2-3 times the mass of your crude product).
-
Carefully evaporate the solvent on a rotary evaporator until you have a dry, free-flowing powder.[7]
-
Gently and evenly apply this powder to the top of the packed column bed.
This technique is superior to liquid loading because it deposits the sample in a very narrow, concentrated band at the start of the column. This prevents band broadening that can occur when the sample is dissolved in a solvent that may be too polar, ensuring a sharper, more efficient separation from the very beginning.[8]
Q5: How can I identify which collected fractions contain my pure product?
A: You will use TLC to analyze the fractions.
-
Arrange your collected fractions (test tubes) in order.
-
On a single TLC plate, spot a sample from every other fraction (e.g., 2, 4, 6, 8...). You can often fit 5-7 spots on one plate. Also, spot your crude mixture as a reference.
-
Run the TLC plate in your chosen eluent system and visualize with a stain.
-
Fractions that show only a single spot corresponding to the Rf of your product are pure. Fractions with multiple spots are impure, and fractions with the product spot plus a lower-Rf spot may be mixed.
-
Combine all the pure fractions, and then evaporate the solvent to obtain your purified ethyl 2-(cyclopent-2-en-1-yl)acetate.
Data & Protocol Summary
Table 1: Mobile Phase Selection Guide (Hexane:Ethyl Acetate on Silica Gel)
| Hexane:EtOAc Ratio | Polarity | Expected Rf of Product | Use Case |
| 19:1 | Very Low | ~0.15 - 0.25 | Good starting point for gradient elution or for difficult separations. |
| 9:1 | Low | ~0.25 - 0.40 | Often the "sweet spot" for isocratic elution of this compound. |
| 4:1 | Medium | ~0.45 - 0.65 | Likely too polar; may cause co-elution with less polar impurities. |
| 1:1 | High | > 0.80 | Much too polar; will result in little to no separation. |
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system (e.g., 9:1 hexanes:ethyl acetate) that provides a product Rf of ~0.3.
-
Column Selection: Choose a glass column with a diameter and length appropriate for your sample size. A good starting point is a 50g column for a 1g sample.
-
Column Packing:
-
Insert a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand.
-
Prepare a slurry of silica gel (e.g., 50g) in your starting eluent (e.g., 200 mL of 9:1 hexanes:EtOAc).
-
Pour the slurry into the column. Use a funnel to avoid spillage.
-
Gently tap the side of the column to pack the silica bed evenly and remove air bubbles.
-
Drain the excess solvent until the solvent level is just above the silica bed. Add another thin layer of sand on top.
-
-
Sample Loading (Dry Load Method):
-
Dissolve the crude product (e.g., 1g) in ~5-10 mL of dichloromethane.
-
Add ~2-3g of silica gel and mix.
-
Remove the solvent by rotary evaporation to yield a dry powder.
-
Carefully add the powder to the top of the prepared column.
-
-
Elution:
-
Carefully add the mobile phase to the column, taking care not to disturb the top layer.
-
Apply gentle positive pressure using a pump or nitrogen/air line to achieve a solvent flow rate of about 2 inches/minute.[10]
-
Begin collecting fractions in test tubes immediately.
-
-
Fraction Analysis:
-
Use TLC to monitor the composition of the collected fractions.
-
Combine fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified ethyl 2-(cyclopent-2-en-1-yl)acetate.
-
Visualization of Workflow
Caption: Workflow for purification via column chromatography.
References
- Flash Chromatography Explained: A Comprehensive Guide. (2024, November 20). Chrom Tech, Inc.
- Selecting a GC Column by a Specific Stationary Phase. (n.d.). Sigma-Aldrich.
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- Standard operating procedure Flash column chromatography. (n.d.). College of Engineering Safety.
- 5 Steps to successful flash chromatography. (2023, January 23). Biotage.
- Column Chromatography: Principles, Procedure, and Applications. (2025, December 12). Phenomenex.
- How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (2026, April 1). LCGC International.
- Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
- Mastering Column Chromatography: Techniques and Tips. (2024, November 20). Chrom Tech, Inc.
- Purification of Polar Organic Compounds by Flash Chromatography: Application Notes and Protocols. (n.d.). Benchchem.
- Determining a solvent system. (n.d.). University of York Chemistry Teaching Labs.
- Ideal Method Transfer from TLC to Column Chromatography. (n.d.). Yamazen USA.
- Procedure or Steps of Column Chromatography. (2026, March 1). Microbe Notes.
- The Basics of Running a Chromatography Column. (2024, September 9). Bitesize Bio.
- Chromatography for Visual Learners. (2023, February 13). YouTube.
- Tips and Tricks for the Lab: Column Choices. (2012, July 3). ChemistryViews.
- LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29). LCGC International.
- Visualising plates. (n.d.). University of York Chemistry Teaching Labs.
- Supplemental materials for: The Development of a Facile Tandem Wolff/Cope Rearrangement for the Synthesis of Fused Carbocyclic S. (n.d.). Caltech Authors.
- DOI - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Identifying and characterizing impurities in Ethyl 2-(1-hydroxycyclohexyl)acetate via spectroscopy. (n.d.). Benchchem.
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- 13. Organic Syntheses Procedure [orgsyn.org]
minimizing side reactions of ethyl 2-(cyclopent-2-en-1-yl)acetate under basic conditions
Technical Support Center: Minimizing Side Reactions of Ethyl 2-(cyclopent-2-en-1-yl)acetate Under Basic Conditions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the enolization and functionalization of ethyl 2-(cyclopent-2-en-1-yl)acetate.
Handling β,γ -unsaturated esters requires precise control over reaction microenvironments. Minor deviations in base selection, temperature, or addition sequences can lead to cascading side reactions, most notably double bond isomerization, saponification, and Claisen self-condensation. This guide provides field-proven, self-validating protocols to ensure kinetic control and product integrity.
Part 1: Diagnostic Troubleshooting & Quantitative Data
When functionalizing the α -position of ethyl 2-(cyclopent-2-en-1-yl)acetate, the competition between kinetic enolate trapping and thermodynamic equilibration dictates the product distribution. The table below summarizes the quantitative and qualitative parameters that govern these pathways.
Table 1: Reaction Parameters and Product Distribution Profiles
| Reaction Parameter | Kinetic Control (Desired Workflow) | Thermodynamic Control (Isomerization) | Degradation Conditions (Hydrolysis) |
| Base Type | Strong, Non-nucleophilic (LDA, LiHMDS) | Weak or Equilibrating (Alkoxides, Amines) | Nucleophilic (NaOH, KOH, LiOH) |
| Base pKₐ (approx.) | ~36 | ~10 to 16 | ~15.7 |
| Operating Temperature | -78 °C (Cryogenic) | -40 °C to +25 °C | 0 °C to +100 °C |
| Enolate Formation | Rapid, Quantitative, Irreversible | Slow, Reversible | Competing with Carbonyl Attack |
| Major Product | β,γ -unsaturated α -functionalized ester | α,β -unsaturated ester (Isomer) | Carboxylic acid & Claisen dimers |
Part 2: Frequently Asked Questions (Mechanistic Deep-Dives)
Q1: Why does the double bond in ethyl 2-(cyclopent-2-en-1-yl)acetate migrate so readily during my reactions? A: The substrate is a β,γ -unsaturated ester. The α -protons are highly acidic because they are flanked by the ester carbonyl and the allylic system. When deprotonated, the resulting enolate is fully conjugated with the cyclopentene double bond, forming an extended dienolate intermediate. If the reaction is allowed to equilibrate under thermodynamic conditions (e.g., temperatures above -40 °C or using weak bases), reprotonation preferentially occurs at the γ -position (C3 of the cyclopentenyl ring). This yields the α,β -unsaturated ester (ethyl 2-cyclopentylideneacetate), which is thermodynamically favored due to its extended conjugation with the carbonyl group[1].
Q2: How can I selectively form the enolate without triggering this β,γ→α,β isomerization? A: You must operate strictly under kinetic control . This requires a strong, sterically hindered, non-nucleophilic base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C). The massive pKₐ difference between LDA (pKₐ ~36) and the ester α -protons (pKₐ ~24) ensures deprotonation is rapid, quantitative, and completely irreversible[2]. By locking the lithium enolate at -78 °C, you prevent the reversible proton-transfer equilibrium required for γ -reprotonation and subsequent isomerization[3].
Q3: I am observing significant ester hydrolysis and high-molecular-weight dimers. What is the root cause? A: These are classical symptoms of using nucleophilic bases (like NaOH or NaOEt) or employing improper reagent addition sequences. Nucleophilic bases can directly attack the ester carbonyl, leading to saponification[4]. Furthermore, if deprotonation is slow or incomplete, the generated enolate can attack the carbonyl of an unreacted starting material molecule, triggering a Claisen self-condensation. Corrective Action: Switch to a non-nucleophilic base (LDA) and employ an inverse addition technique (adding the ester dropwise to an excess of the base).
Part 3: Mechanistic Pathway Visualization
The following diagram illustrates the logical divergence between the desired kinetic pathway and the problematic thermodynamic/degradation pathways.
Figure 1: Reaction pathways of ethyl 2-(cyclopent-2-en-1-yl)acetate under various basic conditions.
Part 4: Validated Experimental Workflow
Standard Operating Procedure: Kinetic Enolate Formation and Alkylation Objective: α -alkylation of ethyl 2-(cyclopent-2-en-1-yl)acetate with <2% isomerization. Self-Validating System: The use of an internal temperature probe ensures the reaction never exceeds -70 °C, validating the kinetic control parameters.
Step-by-Step Methodology:
-
System Preparation: Flame-dry a Schlenk flask under argon. Add anhydrous THF (0.5 M relative to substrate) and freshly distilled diisopropylamine (1.1 equiv). Immerse in a dry ice/acetone bath and cool to -78 °C.
-
Base Generation: Add n-Butyllithium (1.05 equiv, 2.5 M in hexanes) dropwise via syringe. Stir for 30 minutes at -78 °C to form LDA.
-
Inverse Addition (Substrate): Dilute ethyl 2-(cyclopent-2-en-1-yl)acetate (1.0 equiv) in a minimum volume of dry THF. Add this solution dropwise to the LDA solution at -78 °C. Causality Check: Dropwise addition prevents exothermic localized heating. Adding the substrate to the base ensures the ester is instantly consumed, leaving no neutral starting material available for Claisen self-condensation.
-
Enolate Maturation: Stir the resulting enolate solution for 30 minutes at -78 °C.
-
Electrophile Trapping: Add the desired electrophile (e.g., an alkyl halide, 1.2 equiv) dropwise. Maintain the reaction at -78 °C until complete consumption of the enolate is observed via TLC or GC-MS.
-
Cryogenic Quench (Critical Step): Quench the reaction strictly at -78 °C using a pre-chilled solution of saturated aqueous NH₄Cl or glacial acetic acid in THF. Causality Check: Quenching at cryogenic temperatures protonates any unreacted enolate instantly. If the highly basic mixture is allowed to warm to room temperature before quenching, the enolate will undergo thermodynamic equilibration, resulting in massive β,γ→α,β isomerization.
-
Workup: Allow the quenched mixture to warm to room temperature. Extract with diethyl ether, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
References
- Different Conditions for Alkaline Isomerization and the Production of Conjugated Linoleic Acid (CLA)
- Carboxylate Catalyzed Isomerization of β,γ‐Unsaturated N‐Acetylcysteamine Thioesters ScienceOpen URL
- 19.
- Kinetic Versus Thermodynamic Enolates Master Organic Chemistry URL
Sources
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Validation of Ethyl 2-(cyclopent-2-en-1-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and drug development, the unambiguous structural confirmation of novel or synthesized molecules is a cornerstone of scientific rigor. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary and powerful technique for the elucidation of molecular structures. This guide provides an in-depth validation of the ¹H and ¹³C NMR spectra for ethyl 2-(cyclopent-2-en-1-yl)acetate, a valuable intermediate in various synthetic pathways. Herein, we present a comprehensive analysis based on predicted spectral data, comparison with analogous known compounds, and a detailed experimental protocol to ensure the acquisition of high-fidelity spectra.
The Molecular Structure: A Brief Overview
Ethyl 2-(cyclopent-2-en-1-yl)acetate (C₉H₁₄O₂) is an organic compound featuring an ethyl ester functional group attached to a cyclopentene ring. This combination of a flexible side chain and a rigid, unsaturated ring gives rise to a distinct NMR fingerprint, which we will dissect in the following sections.
Predicted NMR Spectral Data and Interpretation
In the absence of a readily available, experimentally verified public spectrum for ethyl 2-(cyclopent-2-en-1-yl)acetate, we turn to predictive algorithms and comparative analysis with well-characterized structural fragments. This approach, grounded in the fundamental principles of NMR, allows for a robust validation of the expected spectral features.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of ethyl 2-(cyclopent-2-en-1-yl)acetate is characterized by signals corresponding to the ethyl group protons, the protons on the cyclopentene ring, and the methylene protons of the acetate side chain. The predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS)[1][2][3][4][5], multiplicity, and assignments are detailed below.
Table 1: Predicted ¹H NMR Data for Ethyl 2-(cyclopent-2-en-1-yl)acetate (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-a (CH₃-CH₂-O) | ~1.25 | Triplet (t) | 3H |
| H-b (CH₃-CH₂-O) | ~4.15 | Quartet (q) | 2H |
| H-c (-CH₂-COO) | ~2.40 | Doublet of Doublets (dd) | 2H |
| H-d (CH on cyclopentene) | ~3.00 | Multiplet (m) | 1H |
| H-e (CH₂ on cyclopentene) | ~2.30 | Multiplet (m) | 2H |
| H-f (CH₂ on cyclopentene) | ~1.80 | Multiplet (m) | 2H |
| H-g (=CH on cyclopentene) | ~5.70 | Multiplet (m) | 1H |
| H-h (=CH on cyclopentene) | ~5.80 | Multiplet (m) | 1H |
Causality of Chemical Shifts and Splitting Patterns:
-
Ethyl Group (H-a, H-b): The characteristic triplet-quartet pattern of an ethyl group is expected. The methylene protons (H-b) are deshielded by the adjacent oxygen atom, hence their downfield shift to around 4.15 ppm. They are split into a quartet by the three neighboring methyl protons (H-a). The methyl protons (H-a) at approximately 1.25 ppm are split into a triplet by the two adjacent methylene protons.
-
Acetate Methylene (H-c): These protons are adjacent to the carbonyl group, which deshields them, resulting in a chemical shift around 2.40 ppm. Their multiplicity as a doublet of doublets arises from coupling to the chiral center proton (H-d).
-
Cyclopentene Ring Protons (H-d, H-e, H-f, H-g, H-h): The olefinic protons (H-g, H-h) are the most deshielded protons of the ring, appearing in the 5.70-5.80 ppm region. The allylic proton (H-d) is shifted downfield to around 3.00 ppm due to its proximity to the double bond and the ester group. The remaining methylene protons on the ring (H-e, H-f) will appear as complex multiplets in the upfield region.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides a clear map of the carbon skeleton. The predicted chemical shifts are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for Ethyl 2-(cyclopent-2-en-1-yl)acetate (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-1 (C=O) | ~172 |
| C-2 (-O-CH₂-CH₃) | ~60 |
| C-3 (-O-CH₂-CH₃) | ~14 |
| C-4 (-CH₂-COO) | ~41 |
| C-5 (CH on cyclopentene) | ~40 |
| C-6 (CH₂ on cyclopentene) | ~32 |
| C-7 (CH₂ on cyclopentene) | ~30 |
| C-8 (=CH on cyclopentene) | ~130 |
| C-9 (=CH on cyclopentene) | ~132 |
Expert Insights on ¹³C Chemical Shifts:
-
Carbonyl Carbon (C-1): The ester carbonyl carbon is characteristically found in the downfield region of the spectrum, around 172 ppm.
-
Ethyl Group Carbons (C-2, C-3): The carbon attached to the oxygen (C-2) is deshielded and appears around 60 ppm, while the terminal methyl carbon (C-3) is found in the upfield region at approximately 14 ppm.
-
Cyclopentene Ring Carbons (C-5 to C-9): The olefinic carbons (C-8, C-9) are the most downfield carbons of the ring, appearing around 130-132 ppm. The remaining sp³ hybridized carbons of the ring (C-5, C-6, C-7) will have distinct signals in the aliphatic region.
Comparative Analysis with Structural Analogs
To further bolster our spectral validation, we can compare the predicted data with the known experimental NMR data of its constituent fragments: ethyl acetate and cyclopentene.
-
Ethyl Acetate: The experimental ¹H NMR signals for ethyl acetate are a triplet at ~1.2 ppm (CH₃), a quartet at ~4.1 ppm (CH₂), and a singlet at ~2.0 ppm (acetyl CH₃). The ¹³C signals are at ~171 ppm (C=O), ~60 ppm (OCH₂), ~21 ppm (acetyl CH₃), and ~14 ppm (CH₂CH₃). The predicted values for the ethyl group in our target molecule align well with these experimental values.
-
Cyclopentene: The olefinic protons of cyclopentene resonate around 5.7 ppm, and the allylic and aliphatic protons appear at approximately 2.3 ppm and 1.8 ppm, respectively. The olefinic carbons are at ~130 ppm, and the sp³ carbons are at ~32 ppm and ~23 ppm. These values provide a strong basis for the predicted shifts of the cyclopentene moiety in our target molecule.
This comparative approach provides a high degree of confidence in the predicted spectral data.
Experimental Protocol for NMR Spectra Acquisition
The acquisition of high-quality, reproducible NMR data is paramount. The following is a detailed, field-proven protocol for the ¹H and ¹³C NMR analysis of ethyl 2-(cyclopent-2-en-1-yl)acetate.
Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of ethyl 2-(cyclopent-2-en-1-yl)acetate for ¹H NMR and 20-50 mg for ¹³C NMR analysis.
-
Solvent Selection: Chloroform-d (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent peak[6][7]. Use approximately 0.6-0.7 mL of CDCl₃.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C NMR)[1][2][3][4][5].
-
Dissolution: Gently vortex the sample vial to ensure complete dissolution.
-
Filtration: To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
Caption: Workflow for NMR sample preparation.
NMR Instrument Parameters
The following are general guidelines for a 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 12 ppm.
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
-
Number of Scans: 1024 to 4096 scans, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay is crucial for the accurate integration of quaternary carbons.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): -10 to 220 ppm.
Caption: Logical workflow for NMR data acquisition and analysis.
Conclusion
This guide provides a robust framework for the validation of the ¹H and ¹³C NMR spectra of ethyl 2-(cyclopent-2-en-1-yl)acetate. By combining predicted spectral data with a thorough analysis of its structural fragments and a detailed experimental protocol, researchers can confidently identify and characterize this important synthetic intermediate. The principles and methodologies outlined here are broadly applicable to the structural elucidation of a wide range of organic molecules, underscoring the indispensable role of NMR spectroscopy in modern chemical and pharmaceutical research.
References
-
Wikipedia. Tetramethylsilane. [Link]
-
AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
-
Isotope Science / Alfa Chemistry. (2026, January 5). Common Deuterated Solvents and Their Characteristics. [Link]
-
StackExchange. (2016, March 14). Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? [Link]
-
StackExchange. Why is tetramethylsilane (TMS) used as an internal standard in NMR spectroscopy? [Link]
-
Scribd. Tetramethylsilane as NMR Standard. [Link]
-
American Chemical Society. (2021, March 29). Tetramethylsilane. [Link]
-
Russell Books. Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules. [Link]
-
PROSPRE. 1H NMR Predictor. [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
NMRdb.org. Simulate and predict NMR spectra. [Link]
-
CASPRE. 13C NMR Predictor. [Link]
-
ResolveMass Laboratories Inc. (2025, December 22). Deuterated Standards and Solvents for NMR. [Link]
-
virtual Chemistry 3D. 13C NMR predictor. [Link]
-
Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR. [Link]
-
NMRdb.org. Predict 13C carbon NMR spectra. [Link]
-
Skylight Books. (2018, February 28). Guide to NMR Spectral Interpretation: A Problem Based Approach to Determining the Structure of Small Organic Molecules (Paperback). [Link]
-
IChO PAN. NMR Textbook - Interpretation of NMR Spectra. [Link]
-
ACD/Labs. NMR Prediction. [Link]
-
Mestrelab Research. Download NMR Predict. [Link]
-
NMRdb.org. Predict 1H proton NMR spectra. [Link]
-
PubChem. Methyl cyclopent-2-ene-1-acetate. [Link]
-
SMART NMR. [Link]
-
NMRium demo. Predict. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
The Royal Society of Chemistry. Supplementary Information. [Link]
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Iowa State University. (2013, March 19). NMR Sample Preparation. [Link]
-
MDPI. (2017, December 6). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]
-
General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0310615). [Link]
-
LookChem. Methyl 2-(3-oxo-2-(pent-2-en-1-yl)cyclopentyl)acetate. [Link]
-
PubChem. Methyl 2-cyclopent-2-en-1-ylprop-2-enoate. [Link]
-
PubChem. ethyl (3S)-3-amino-3-cyclopentylpropanoate hydrochloride. [Link]
-
NextSDS. METHYL 2-((1S,4S)-4-HYDROXYCYCLOPENT-2-ENYL)ACETATE. [Link]
-
ResearchGate. 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. [Link]
-
Filo. (2024, December 12). Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. - Filo. [Link]
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ethyl 2-(cyclopent-2-en-1-yl)acetate vs methyl 2-(cyclopent-2-en-1-yl)acetate reactivity
As a Senior Application Scientist navigating the complexities of synthetic route design, the selection of an appropriate ester protecting group or synthetic handle is rarely a trivial matter. When designing pathways involving functionalized cycloalkenes, the choice between ethyl 2-(cyclopent-2-en-1-yl)acetate and methyl 2-(cyclopent-2-en-1-yl)acetate dictates downstream deprotection strategies, purification behaviors, and enolate reactivity.
While both compounds share the identical 2-cyclopentene-1-acetate core—making them equally susceptible to olefin functionalization such as epoxidation, hydroboration, or ring-opening metathesis—the subtle transition from a methyl (-CH₃) to an ethyl (-CH₂CH₃) alkoxy group fundamentally alters the steric environment and electrophilicity of the carbonyl center[1].
This technical guide objectively compares the reactivity profiles of these two building blocks, providing mechanistic causality, quantitative data, and self-validating experimental protocols to guide your synthetic strategy.
Structural Causality and Mechanistic Divergence
The reactivity of these esters can be compartmentalized into three distinct domains: the carbonyl carbon (susceptible to nucleophilic acyl substitution), the α-carbon (susceptible to deprotonation and alkylation), and the cyclopentene ring (susceptible to electrophilic addition).
The primary divergence in reactivity between the methyl and ethyl derivatives stems from the transition state of nucleophilic attack. During saponification (base-catalyzed hydrolysis) or reduction, the nucleophile attacks the carbonyl carbon, forming an sp3 -hybridized tetrahedral intermediate. The ethyl group exerts a higher degree of steric hindrance compared to the methyl group, raising the activation energy ( ΔG‡ ) of this intermediate[2]. Consequently, methyl esters are generally 2 to 3 times more reactive toward hydrolysis than their ethyl counterparts[3].
Mechanistic divergence of 2-(cyclopent-2-en-1-yl)acetate derivatives based on functional sites.
Quantitative Comparison of Properties and Reactivity
When optimizing a reaction sequence, the physicochemical properties dictate the practical handling of the material. The methyl ester is more volatile, which can lead to mass loss during high-vacuum concentration. Conversely, the ethyl ester offers slightly better stability during mild basic workups due to its retarded hydrolysis rate.
Table 1: Physicochemical and Kinetic Comparison
| Parameter | Methyl 2-(cyclopent-2-en-1-yl)acetate | Ethyl 2-(cyclopent-2-en-1-yl)acetate |
| CAS Number | 20006-85-3[4] | 15848-49-4[5] |
| Molecular Weight | 140.18 g/mol [4] | 154.21 g/mol [5] |
| Relative Saponification Rate ( krel ) | ~2.5x to 3.0x (Faster)[2] | 1.0x (Reference)[2] |
| Enolate Alkylation Efficiency | High (Less steric crowding) | Moderate (Slightly more hindered) |
| Volatility | Higher (Requires careful concentration) | Lower (Easier handling under vacuum) |
Self-Validating Experimental Protocols
To objectively measure the reactivity differences in your own laboratory, you must employ self-validating systems. The following protocols utilize internal NMR referencing to eliminate volumetric errors, ensuring that the kinetic data generated is highly trustworthy.
Protocol A: Comparative Base-Catalyzed Hydrolysis Kinetics
This protocol determines the relative rate of saponification. By using 1 H-NMR to monitor the reaction, the stable olefinic protons of the cyclopentene ring serve as an internal standard against the disappearing alkoxy protons.
Causality of Design: Using a mixed THF/H₂O solvent system ensures both the hydrophobic ester and the hydrophilic hydroxide ion remain in a homogenous phase, preventing biphasic mass-transfer limitations from skewing the kinetic data.
Step-by-Step Methodology:
-
Preparation: In two separate 10 mL round-bottom flasks, dissolve 1.0 mmol of the methyl ester and 1.0 mmol of the ethyl ester, respectively, in 4.0 mL of THF.
-
Standardization: Add 1.0 mL of D₂O to each flask and cool to 0 °C using an ice bath.
-
Initiation: Add 1.0 mL of a pre-cooled 1.0 M LiOH solution (in D₂O) to each flask simultaneously under vigorous stirring.
-
Sampling: At t=10,20,30,45, and 60 minutes, withdraw a 100 µL aliquot from each reaction.
-
Quenching (Self-Validation Step): Immediately inject the aliquot into an NMR tube containing 500 µL of CDCl₃ and 100 µL of 1.0 M HCl. The acid quenches the base, instantly halting hydrolysis and locking the kinetic timepoint.
-
Analysis: Acquire a standard 1 H-NMR spectrum. Integrate the olefinic protons (multiplet, ~5.6 ppm, 2H) and set this value to 2.00.
-
Quantification: Measure the integration of the methoxy singlet (~3.6 ppm, 3H) or the ethoxy quartet (~4.1 ppm, 2H). The decay of these signals relative to the constant olefinic signal provides a highly accurate, self-validated kinetic curve.
Self-validating kinetic workflow for comparative saponification of ester derivatives.
Protocol B: Enolate Formation and α-Alkylation
When functionalizing the α-position, the choice of ester impacts the efficiency of the electrophile trapping.
Causality of Design: Lithium diisopropylamide (LDA) is used to irreversibly deprotonate the α-carbon. The methyl ester forms the enolate slightly faster due to reduced steric clash with the bulky diisopropyl groups of LDA.
Step-by-Step Methodology:
-
Enolization: Cool a solution of diisopropylamine (1.1 mmol) in anhydrous THF (5 mL) to -78 °C under argon. Add n-BuLi (1.05 mmol) dropwise. Stir for 15 minutes to generate LDA.
-
Substrate Addition: Slowly add the chosen ester (1.0 mmol) dropwise. Stir for 30 minutes at -78 °C to ensure complete enolate formation.
-
Alkylation: Add an electrophile (e.g., benzyl bromide, 1.2 mmol) dropwise.
-
Monitoring: Allow the reaction to slowly warm to -20 °C over 2 hours. Quench with saturated aqueous NH₄Cl.
-
Outcome: The methyl ester typically exhibits a 5-10% higher isolated yield in sterically demanding alkylations compared to the ethyl ester, owing to the more accessible enolate trajectory.
Selection Guide: Which Should You Choose?
-
Choose Methyl 2-(cyclopent-2-en-1-yl)acetate if: Your synthetic route requires mild, rapid deprotection (saponification) downstream, or if you are performing sterically demanding α-alkylations where every degree of spatial freedom is critical.
-
Choose Ethyl 2-(cyclopent-2-en-1-yl)acetate if: You need the ester to act as a robust protecting group that must survive mild basic conditions (e.g., K₂CO₃/MeOH during the cleavage of an acetate elsewhere on the molecule), or if you are working on a small scale where the higher volatility of the methyl ester risks mass loss during solvent evaporation.
Sources
GC-MS fragmentation pattern analysis of ethyl 2-(cyclopent-2-en-1-yl)acetate
GC-MS Fragmentation Pattern Analysis of Ethyl 2-(cyclopent-2-en-1-yl)acetate: A Comparative Guide
Ethyl 2-(cyclopent-2-en-1-yl)acetate (CAS: 15848-49-4) is a highly versatile building block in organic synthesis and a distinctive structural motif in fragrance chemistry[1]. Because its structure features both an endocyclic double bond and an ethyl ester moiety, its mass spectrometric behavior is highly complex. For researchers and drug development professionals, accurately identifying this compound requires distinguishing its spectral signature from saturated analogs and methyl esters.
This guide provides an authoritative, comparative analysis of its Electron Ionization (EI) fragmentation patterns, grounded in mechanistic causality and validated experimental protocols.
Section 1: Mechanistic Causality in EI-MS Fragmentation
Under standard 70 eV Electron Ionization (EI) conditions, ethyl 2-(cyclopent-2-en-1-yl)acetate (Molecular Mass: 154.099 Da) undergoes several competitive fragmentation pathways. The abundance of these fragments is driven strictly by the thermodynamic stability of the resulting carbocations and the neutral leaving groups[2].
-
Alkoxy Alpha-Cleavage (m/z 109): The molecular ion undergoes homolytic alpha-cleavage, losing an ethoxy radical (•OCH₂CH₃, 45 Da). This yields a resonance-stabilized acylium cation at m/z 109.
-
Alkyl McLafferty-type Rearrangement (m/z 126): Characteristic of ethyl esters, the carbonyl oxygen abstracts a hydrogen atom from the beta-carbon of the ethyl group. This expels neutral ethylene (C₂H₄, 28 Da), leaving a carboxylic acid radical cation at m/z 126.
-
Ring McLafferty Rearrangement (m/z 88): The carbonyl oxygen abstracts a gamma-hydrogen from the C5 position of the cyclopentene ring. Cleavage of the alpha-beta bond expels neutral 1,3-cyclopentadiene (66 Da). Because conjugated cyclopentadiene is exceptionally stable, the thermodynamic driving force for this reaction is immense, making m/z 88 a highly abundant diagnostic peak[3].
-
Inductive Cleavage (m/z 67): Heterolytic cleavage of the bond between the ring and the acetate group yields the cyclopentenyl cation (C₅H₇⁺). The allylic stabilization of this cation makes it a dominant feature, distinguishing the unsaturated compound from its saturated analogs.
Section 2: Visualizing the Fragmentation Logic
The following diagram maps the primary EI-MS fragmentation pathways, highlighting the mass-to-charge (m/z) ratios and the specific neutral losses that define the compound's spectral fingerprint.
Figure 1: EI-MS fragmentation pathways of ethyl 2-(cyclopent-2-en-1-yl)acetate at 70 eV.
Section 3: Comparative GC-MS Performance Data
To accurately identify ethyl 2-(cyclopent-2-en-1-yl)acetate, it must be differentiated from close structural alternatives. Table 1 summarizes the diagnostic ions comparing the target compound against its methyl ester counterpart and its saturated analog, ethyl cyclopentylacetate[4].
Table 1: Diagnostic m/z Peaks Across Structural Analogs
| Diagnostic Feature | Ethyl 2-(cyclopent-2-en-1-yl)acetate | Methyl 2-(cyclopent-2-en-1-yl)acetate | Ethyl cyclopentylacetate |
| Molecular Ion [M]⁺• | m/z 154 | m/z 140 | m/z 156 |
| Alkyl Rearrangement | m/z 126 (-C₂H₄) | Not Applicable | m/z 128 (-C₂H₄) |
| Acylium Cation | m/z 109 (-•OCH₂CH₃) | m/z 109 (-•OCH₃) | m/z 111 (-•OCH₂CH₃) |
| Ring McLafferty Ion | m/z 88 (-C₅H₆) | m/z 74 (-C₅H₆) | m/z 88 (-C₅H₈) |
| Ring Cation | m/z 67 (Cyclopentenyl) | m/z 67 (Cyclopentenyl) | m/z 69 (Cyclopentyl) |
Data Interpretation: The presence of m/z 126 and m/z 88 confirms the ethyl ester moiety, while the m/z 67 peak confirms the endocyclic double bond. Saturated analogs will shift the ring cation to m/z 69[3].
Section 4: Standardized GC-MS Experimental Workflow
To ensure spectral reproducibility and analytical integrity, the following self-validating protocol must be adhered to when analyzing these cyclic esters.
Step 1: Instrument Calibration & Tuning
-
Action: Tune the mass spectrometer using PFTBA (Perfluorotributylamine) to ensure proper mass axis calibration.
-
Self-Validation: Verify that the m/z 219 to m/z 69 relative abundance ratio is >35%. If it falls below this threshold, retune the source lenses to ensure adequate high-mass sensitivity, preventing the artificial suppression of the m/z 154 molecular ion.
Step 2: Sample Preparation
-
Action: Dilute the ester sample to 50 µg/mL in GC-grade dichloromethane. Spike the vial with 10 µg/mL of an n-alkane standard mix (C8–C20).
-
Self-Validation: The n-alkane series acts as an internal standard to calculate the Kovats Retention Index (RI). If the calculated RI deviates by >±5 units from literature libraries (e.g., NIST), it indicates column degradation or matrix-induced active site adsorption.
Step 3: Chromatographic Separation
-
Action: Inject 1 µL (Split ratio 20:1) onto a 30 m x 0.25 mm x 0.25 µm non-polar column (e.g., HP-5MS). Set the inlet temperature to 250 °C.
-
Oven Program: 60 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 3 min). Carrier gas: Helium at 1.0 mL/min.
-
Causality: A non-polar stationary phase ensures separation is based strictly on boiling point and dispersion forces. This prevents the severe peak tailing that occurs when polar ester carbonyls interact with active silanol sites on polar columns.
Step 4: Ionization & Detection
-
Action: Operate the MS in EI mode at 70 eV. Set the source temperature to 230 °C and scan from m/z 35 to 300.
-
Causality: 70 eV is the universal standard for EI because it transfers approximately 1–2 eV of internal energy to the molecule. This is precisely the activation energy required to trigger the highly reproducible McLafferty and alpha-cleavage fragmentation pathways mapped in Section 2, allowing for direct comparison against established mass spectral databases[2].
References
-
Title: 2-Cyclopentene-1-acetic acid, ethyl ester | CID 10877336 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Ethyl cyclopentylacetate | CID 247667 Source: PubChem (National Institutes of Health) URL: [Link]
-
Title: Conjugate Addition Reactions Mediated by Samarium(II) Iodide Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
A Comprehensive Guide to the Safe Disposal of ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE
For researchers and drug development professionals, the synthesis and application of novel chemical entities are at the forefront of innovation. Ethyl 2-(cyclopent-2-en-1-yl)acetate, a versatile intermediate in organic synthesis, is one such compound.[1] However, beyond its utility, a robust understanding of its lifecycle, particularly its proper disposal, is paramount to ensuring laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of ethyl 2-(cyclopent-2-en-1-yl)acetate, grounded in established safety principles and regulatory frameworks.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Before any disposal protocol is initiated, a thorough understanding of the compound's intrinsic hazards is essential. This knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final disposal method. Ethyl 2-(cyclopent-2-en-1-yl)acetate is not a benign substance; its hazard profile necessitates its classification as a hazardous waste.
Key Chemical and Safety Data Summary
| Property | Value | Source |
| CAS Number | 15848-49-4 | [1][2] |
| Molecular Formula | C9H14O2 | [1][2][3] |
| Molecular Weight | 154.21 g/mol | [2][3] |
| Appearance | Clear, colorless liquid | [1] |
| Boiling Point | 196 - 197 °C | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H227, H315, H319, H335 | [4] |
The Globally Harmonized System (GHS) classifications provide a clear directive for handling and disposal:
-
H227: Combustible liquid. [4] While not as volatile as flammable liquids, it can ignite at elevated temperatures. This property prohibits disposal via drains or standard trash, as it poses a fire risk within the plumbing or waste management facility.
-
H315: Causes skin irritation. [4] Direct contact can lead to dermatitis.
-
H319: Causes serious eye irritation. [4] The risk of significant eye damage upon contact is high.
-
H335: May cause respiratory irritation. [4] Inhalation of vapors can irritate the respiratory tract.
These hazards underscore the necessity of treating ethyl 2-(cyclopent-2-en-1-yl)acetate as a regulated hazardous waste, in line with guidelines from the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6]
Pre-Disposal: Spill Management and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. In the event of an accidental release, a clear and effective spill response protocol is critical.
2.1. Personal Protective Equipment (PPE)
Given the irritant nature of the compound, the following PPE is mandatory when handling ethyl 2-(cyclopent-2-en-1-yl)acetate, including during disposal procedures:
-
Eye Protection: Chemical splash goggles are essential to protect against serious eye irritation.[7]
-
Hand Protection: Chemically resistant gloves (e.g., butyl or neoprene) should be worn. It is important to note that nitrile gloves may not offer sufficient protection for prolonged contact.[8]
-
Skin Protection: A fully-buttoned laboratory coat must be worn to prevent skin contact.[7]
-
Respiratory Protection: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[4][9]
2.2. Spill Cleanup Protocol
For small spills, the following steps should be taken:
-
Ensure Proper Ventilation and Eliminate Ignition Sources: Given its combustible nature, all nearby heat, sparks, and open flames must be eliminated.[4][9]
-
Contain the Spill: Cover the spill with an inert absorbent material, such as dry sand, earth, or a commercial sorbent.[9]
-
Collect the Absorbed Material: Carefully sweep or scoop the absorbed material into a suitable, sealable container.[4]
-
Dispose of as Hazardous Waste: The container with the absorbed spill material must be labeled and disposed of as hazardous waste, following the procedures outlined below.
-
Clean the Area: Decontaminate the spill area with soap and water.
Step-by-Step Disposal Protocol
The disposal of ethyl 2-(cyclopent-2-en-1-yl)acetate must be conducted in a manner that is compliant with federal, state, and local regulations.[5][10] Pouring this chemical down the drain or disposing of it in regular trash is strictly prohibited.[11][12]
Step 1: Waste Collection
-
Container Selection: Collect waste ethyl 2-(cyclopent-2-en-1-yl)acetate in a designated, chemically compatible waste container.[6][13] The container must be in good condition, free from leaks or damage, and have a secure, tight-fitting lid.[6][13] Glass or high-density polyethylene (HDPE) containers are generally suitable.
-
Avoid Mixing: Do not mix ethyl 2-(cyclopent-2-en-1-yl)acetate with incompatible waste streams.[5] Combining different chemical wastes can lead to dangerous reactions. It is permissible to combine it with other compatible flammable organic solvents.[14]
Step 2: Labeling
-
Proper Identification: The waste container must be clearly labeled with the words "HAZARDOUS WASTE".[13]
-
List of Contents: The full chemical name, "ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE," and its approximate concentration or percentage must be clearly written on the label.[13] Vague identifiers like "Solvent Waste" are not acceptable.[11]
-
Hazard Identification: The label should also indicate the relevant hazards (e.g., "Combustible," "Irritant").
Step 3: Storage (Satellite Accumulation)
-
Point of Generation: Waste containers should be stored at or near the point of generation, in a designated "Satellite Accumulation Area" under the control of laboratory personnel.[6][13]
-
Segregation: Store the waste container segregated from incompatible materials, such as strong oxidizing agents, acids, and bases.[8][13]
-
Secondary Containment: It is best practice to place the waste container in a secondary containment bin to mitigate the impact of any potential leaks.[6]
-
Keep Closed: The waste container must be kept tightly closed at all times, except when actively adding waste.[11][13] A funnel should not be left in the container opening.[13]
Step 4: Arranging for Disposal
-
Engage a Certified Waste Management Partner: The final disposal of the collected waste must be handled by a licensed and certified hazardous waste management company.[5][7] These companies are equipped to transport and dispose of chemical waste in accordance with all regulatory requirements.
-
Schedule a Pickup: Contact your institution's Environmental Health & Safety (EH&S) office or the certified waste management provider to schedule a waste pickup.[11][13] They will provide specific instructions for preparing the waste for transport.
-
Incineration: Incineration is a common and effective disposal method for flammable organic liquids like ethyl 2-(cyclopent-2-en-1-yl)acetate.[15]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of ethyl 2-(cyclopent-2-EN-1-yl)acetate.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe and compliant disposal of ethyl 2-(cyclopent-2-en-1-yl)acetate, thereby protecting themselves, their colleagues, and the environment.
References
- Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal. (2025, December 18). AllSource Environmental.
- Regulations for Handling Flammable Liquid Waste: What You Need to Know. (2024, January 16). ERC.
- Ethyl 2-(cyclopent-2-en-1-yl)acetate. CymitQuimica.
- Ethyl 2-(cyclopent-2-en-1-yl)acetate. Chem-Impex.
- ethyl 2-(cyclopent-2-en-1-yl)acetate | 15848-49-4. Sigma-Aldrich.
- Guidelines for Flammable Liquid Disposal. (2023, September 19). University of Pittsburgh.
- Hazardous Chemical Waste Management Guidelines. Columbia University Research.
- ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4. Smolecule.
- How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
- SAFETY DATA SHEET. (2012, August 22). Covestro Solution Center.
- How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA.
- Ethyl Acetate Waste Disposal Procedures. Washington State University.
- Storing and Disposing of Flammable Liquids. (2021, February 16). Triumvirate Environmental.
- 2-Cyclopentene-1-acetic acid, ethyl ester. (n.d.). AK Scientific, Inc.
- How are flammable liquids categorized? (2022, September 26). Hazardous Waste Experts.
- School Chemistry Labs - Waste & Debris Fact Sheets. (2024, August 28). US EPA.
Sources
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- 4. aksci.com [aksci.com]
- 5. Navigating Flammable Liquids | Classifications, Safety, & Proper Waste Disposal [allsource-environmental.com]
- 6. danielshealth.com [danielshealth.com]
- 7. samex-env.com [samex-env.com]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. solutions.covestro.com [solutions.covestro.com]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. safety.pitt.edu [safety.pitt.edu]
- 12. triumvirate.com [triumvirate.com]
- 13. research.columbia.edu [research.columbia.edu]
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- 15. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
Personal protective equipment for handling ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE
As a Senior Application Scientist, I recognize that the successful integration of novel chemical scaffolds into your research pipeline requires more than just a certificate of analysis. It requires a rigorous, self-validating system of operational logistics.
This guide provides the essential safety, handling, and disposal frameworks for Ethyl 2-(cyclopent-2-en-1-yl)acetate (CAS: 15848-49-4) . By understanding the mechanistic causality behind these safety protocols, your laboratory can prevent operational bottlenecks and ensure reproducible, hazard-free synthesis.
Physicochemical Hazard Profile & Causality
Ethyl 2-(cyclopent-2-en-1-yl)acetate is a versatile intermediate widely utilized in pharmaceutical synthesis, polymer chemistry, and fragrance formulation[1]. It possesses a molecular weight of 154.21 g/mol and a boiling point of 196–197 °C[1][2]. To handle it safely, we must first analyze its dual-reactive structure:
-
The Ester Functionality: Like many organic esters, this compound exhibits moderate volatility and acts as a mild defatting agent upon dermal contact[1][3]. It is inherently flammable, meaning vapor accumulation in poorly ventilated spaces poses an ignition risk.
-
The Cyclopentene Ring: The unsaturated double bond within the cyclic structure is susceptible to auto-oxidation and electrophilic addition. Exposure to strong oxidizers or prolonged UV light can lead to unintended, potentially exothermic degradation[4].
Mandatory Personal Protective Equipment (PPE) Matrix
In accordance with standards[5][6], the following PPE matrix is engineered specifically for the physicochemical risks of this ester.
| PPE Category | Specification | Causality / Operational Rationale |
| Hand Protection | Nitrile Gloves (≥ 4 mil thickness) | Latex degrades rapidly upon exposure to organic esters. Nitrile provides a robust, cross-linked chemical barrier against dermal defatting and irritation. |
| Eye Protection | Chemical Splash Goggles | Protects against accidental splashes during liquid transfer. Standard safety glasses are insufficient due to the lack of a peripheral facial seal. |
| Body Protection | Flame-Resistant (FR) Lab Coat | Mitigates the risk of ignition given the compound's flammability profile. Cotton blends should be avoided when handling large volumes. |
| Respiratory | Chemical Fume Hood | Must maintain a face velocity of >0.5 m/s. Prevents the inhalation of volatile organic vapors, which can accumulate and cause respiratory irritation. |
Operational Workflow: Safe Handling & Reaction Setup
To demonstrate the practical application of these safety principles, below is a standardized, step-by-step methodology for the base-catalyzed saponification of Ethyl 2-(cyclopent-2-en-1-yl)acetate to yield 2-cyclopentene-1-acetic acid[4].
Step 1: Environmental Preparation Ensure the fume hood is fully operational. Clear the workspace of any incompatible strong oxidizers (e.g., peroxides, permanganates) to prevent unintended exothermic reactions with the cyclopentene moiety[4].
Step 2: Reagent Transfer Using a calibrated glass syringe, transfer 10 mmol (approx. 1.54 g) of Ethyl 2-(cyclopent-2-en-1-yl)acetate into a 50 mL round-bottom flask. Causality: Glass syringes are mandated because plastic syringes and tubing can leach plasticizers when exposed to lipophilic organic esters, thereby contaminating your reaction matrix.
Step 3: Reaction Execution Add 20 mL of a 1M NaOH aqueous/ethanolic solution (1:1 v/v). Equip the flask with a reflux condenser and heat the mixture to 60 °C for 2 hours under an inert argon atmosphere. Causality: The ethanolic co-solvent is required to overcome the biphasic nature of the aqueous base and the hydrophobic ester, ensuring a homogenous reaction mixture. The argon atmosphere prevents auto-oxidation of the cyclopentene double bond at elevated temperatures.
Step 4: Work-up and Quenching Cool the reaction to 0–5 °C using an ice bath. Carefully acidify the mixture with 1M HCl until a pH of 2 is reached. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Causality: Rapid cooling prevents the volatilization of the newly formed carboxylic acid and thermodynamically controls the exothermic neutralization process.
Operational & Emergency Workflow Visualization
Operational workflow for handling Ethyl 2-(cyclopent-2-en-1-yl)acetate.
Spill Response & Waste Management Plan
According to the National Research Council's[7][8], organic esters require strict segregation protocols during disposal to prevent cross-reactivity in waste streams.
-
Minor Spills (< 50 mL): Immediately extinguish all ignition sources. Absorb the liquid using an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels. Sweep the absorbent into a chemical-resistant container for disposal.
-
Liquid Waste: Collect all unreacted Ethyl 2-(cyclopent-2-en-1-yl)acetate and extraction solvents in a designated "Non-Halogenated Organic Waste" carboy. Never mix with halogenated waste, as this drastically increases disposal costs and potential reactivity.
-
Aqueous Waste: The neutralized aqueous layer from the work-up (containing NaCl and trace organics) should be collected in a separate aqueous waste stream, pending institutional EHS approval for drain disposal.
-
Solid Waste: Contaminated nitrile gloves, septa, and absorbent materials must be disposed of in solid hazardous waste bins, isolated from general municipal trash.
References
-
National Research Council. 2011. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." The National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - 29 CFR 1910.132." United States Department of Labor. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2-(cyclopent-2-en-1-yl)acetate | CymitQuimica [cymitquimica.com]
- 3. CAS 15848-49-4: ethyl cyclopent-2-en-1-ylacetate [cymitquimica.com]
- 4. Buy ETHYL 2-(CYCLOPENT-2-EN-1-YL)ACETATE | 15848-49-4 [smolecule.com]
- 5. osha.gov [osha.gov]
- 6. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prudent Practices in the Laboratory [nationalacademies.org]
- 8. chemistry.unm.edu [chemistry.unm.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
